Egfr-IN-123
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C24H27F3N6O |
|---|---|
Molekulargewicht |
472.5 g/mol |
IUPAC-Name |
6-N-(3-methoxyphenyl)-4-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C24H27F3N6O/c1-32-8-10-33(11-9-32)15-17-6-7-19(13-21(17)24(25,26)27)31-23-14-22(28-16-29-23)30-18-4-3-5-20(12-18)34-2/h3-7,12-14,16H,8-11,15H2,1-2H3,(H2,28,29,30,31) |
InChI-Schlüssel |
JWHOTQWEKXOWHS-UHFFFAOYSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
EGFR-IN-123: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of EGFR-IN-123, a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR). This document includes detailed information on the compound's physicochemical properties, its inhibitory activity against various cancer cell lines, and representative experimental protocols for its synthesis and biological evaluation.
Chemical Structure and Properties
This compound is a small molecule inhibitor belonging to the pyrimidinediamine class of compounds. Its chemical structure and key identifiers are detailed below.
Table 1: Chemical Identifiers and Properties of this compound
| Identifier | Value |
| IUPAC Name | N4-(3-methoxyphenyl)-N2-(1-(3-(4-methylpiperazin-1-yl)propyl)-1H-pyrazol-4-yl)-5-(trifluoromethyl)pyrimidine-2,4-diamine |
| CAS Number | 2543763-00-2[1] |
| Molecular Formula | C24H27F3N6O[1] |
| Molecular Weight | 472.51 g/mol [1] |
| SMILES | COC1=CC=CC(NC2=NC=C(C(F)(F)F)C(NC3=CN(CCCN4CCN(C)CC4)N=C3)=N2)=C1 |
| InChI | InChI=1S/C24H27F3N6O/c1-33-18-4-3-5-19(13-18)30-22-28-16-20(24(25,26)27)21(29-22)31-17-14-32-34(15-17)12-6-11-23-7-9-35(2)10-8-23/h3-5,13-17H,6-12H2,1-2H3,(H,28,29,30,31) |
| InChIKey | YFGFLVCEGXIJSO-UHFFFAOYSA-N |
Biological Activity
This compound has demonstrated potent inhibitory activity against several cancer cell lines, indicating its potential as an anti-cancer agent. The half-maximal inhibitory concentrations (IC50) for this compound against various cell lines are summarized in the table below.
Table 2: In Vitro Inhibitory Activity of this compound [1]
| Cell Line | Cancer Type | IC50 (µM) |
| PC-9G | Non-small cell lung cancer | 0.74 |
| A549 | Non-small cell lung cancer | 1.36 |
| A431 | Epidermoid carcinoma | 1.20 |
| HCT116 | Colorectal carcinoma | 2.53 |
Signaling Pathway and Mechanism of Action
EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and survival. Upon binding of its ligand, such as Epidermal Growth Factor (EGF), EGFR dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domain. This phosphorylation event initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for cell proliferation and survival. In many cancers, EGFR is overexpressed or mutated, leading to constitutive activation of these downstream pathways and uncontrolled cell growth. This compound acts as an ATP-competitive inhibitor at the kinase domain of EGFR, thereby blocking its autophosphorylation and subsequent activation of downstream signaling.
Experimental Protocols
The following sections provide representative protocols for the synthesis and biological evaluation of this compound. These protocols are based on established methodologies for similar compounds and should be adapted and optimized for specific experimental conditions.
Representative Synthesis of this compound
The synthesis of this compound can be conceptualized through a multi-step process involving the construction of the pyrimidine (B1678525) core, followed by sequential coupling reactions to introduce the side chains. A plausible synthetic route is outlined below, based on the general synthesis of pyrimidinediamine derivatives.
Step 1: Synthesis of the Pyrimidine Core
A common starting material for this class of inhibitors is a di-substituted pyrimidine, such as 2,4-dichloro-5-(trifluoromethyl)pyrimidine. The first nucleophilic aromatic substitution is typically performed with the less reactive amine. In this case, 3-methoxyaniline would be reacted with the dichloropyrimidine under basic conditions (e.g., using a non-nucleophilic base like diisopropylethylamine - DIPEA) in a suitable solvent (e.g., isopropanol (B130326) or dioxane) at elevated temperatures.
Step 2: Introduction of the Second Side Chain
The resulting mono-substituted pyrimidine intermediate is then subjected to a second nucleophilic aromatic substitution with 1-(3-aminopropyl)-4-methyl-1H-pyrazol-4-amine. This reaction is also typically carried out in the presence of a base and at an elevated temperature to facilitate the reaction.
Step 3: Purification
The final product, this compound, is then purified from the reaction mixture using standard techniques such as column chromatography on silica (B1680970) gel, followed by recrystallization or precipitation to obtain the compound in high purity. Characterization of the final product and intermediates would be performed using techniques like NMR spectroscopy (¹H and ¹³C), mass spectrometry, and elemental analysis.
In Vitro Kinase Assay
The inhibitory activity of this compound against the EGFR kinase can be determined using an in vitro kinase assay. A variety of formats can be employed, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a luminescence-based assay that measures ATP consumption.
Materials:
-
Recombinant human EGFR kinase domain
-
Poly-Glu-Tyr (4:1) or other suitable peptide substrate
-
ATP
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
This compound (serially diluted in DMSO)
-
Detection reagents (specific to the assay format, e.g., ADP-Glo™ Kinase Assay kit)
-
384-well white plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute the compound in the assay buffer to the desired final concentrations.
-
In a 384-well plate, add the diluted this compound or DMSO (as a control).
-
Add the EGFR kinase and the peptide substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction and add the detection reagents according to the manufacturer's protocol.
-
Measure the signal (e.g., luminescence or TR-FRET ratio) using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay
The anti-proliferative effects of this compound on cancer cell lines can be assessed using a cell viability assay, such as the MTS or MTT assay.
Materials:
-
Cancer cell lines (e.g., PC-9G, A549, A431, HCT116)
-
Cell culture medium and supplements
-
This compound (serially diluted in DMSO)
-
MTS or MTT reagent
-
96-well clear or opaque-walled plates
-
Spectrophotometer or plate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or DMSO (as a control).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the MTS or MTT reagent to each well and incubate for a further 2-4 hours.
-
If using MTT, add a solubilizing agent to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT).
-
Calculate the percentage of cell viability for each concentration of this compound relative to the DMSO-treated control cells and determine the IC50 value.
Western Blot Analysis of EGFR Signaling
Western blotting can be used to confirm the mechanism of action of this compound by assessing its effect on the phosphorylation of EGFR and its downstream signaling proteins.
Materials:
-
Cancer cell line (e.g., A431)
-
Cell culture medium
-
This compound
-
EGF
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-ERK, anti-total-ERK, anti-phospho-AKT, anti-total-AKT, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Wash buffer (TBST)
-
ECL detection reagent
-
Imaging system
Procedure:
-
Culture the cells to approximately 80% confluency.
-
Serum-starve the cells for several hours to reduce basal EGFR activity.
-
Pre-treat the cells with various concentrations of this compound for a specified time.
-
Stimulate the cells with EGF for a short period (e.g., 15 minutes) to induce EGFR phosphorylation.
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and then incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
-
Analyze the band intensities to determine the effect of this compound on the phosphorylation levels of EGFR and its downstream targets.
Conclusion
This compound is a potent EGFR inhibitor with significant anti-proliferative activity against a range of cancer cell lines. This technical guide provides essential information for researchers interested in further investigating the therapeutic potential of this compound. The provided protocols offer a foundation for the synthesis and biological characterization of this compound, which can be adapted and expanded upon for more in-depth studies.
References
An In-Depth Technical Guide to the Target Selectivity Profile of EGFR-IN-123
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As no specific public data is available for a compound designated "Egfr-IN-123," this document provides a representative framework for evaluating the kinase selectivity profile of a novel Epidermal Growth Factor Receptor (EGFR) inhibitor. The data presented herein is illustrative, compiled from published data on well-characterized EGFR inhibitors, and serves as a template for the characterization of new chemical entities.
Introduction: The Critical Role of EGFR and Kinase Selectivity
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating fundamental cellular processes, including proliferation, survival, and differentiation.[1][2] Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, which activates downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[3][4] Dysregulation of EGFR signaling, commonly through overexpression or activating mutations, is a key driver in the development and progression of various cancers, particularly non-small cell lung cancer (NSCLC).[1][3]
Small molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of the EGFR kinase domain are a major class of cancer therapeutics.[3] The clinical efficacy of these inhibitors is often limited by the development of drug resistance, frequently through secondary mutations like the T790M "gatekeeper" mutation.[5] Therefore, a critical attribute of any new EGFR inhibitor is its kinase selectivity profile. A highly selective inhibitor preferentially targets the desired forms of EGFR (e.g., mutant and resistance variants) while sparing wild-type (WT) EGFR and other kinases in the human kinome.[5][6] This selectivity can lead to a wider therapeutic window and a better safety profile by minimizing off-target toxicities.[7]
This guide outlines the essential data, experimental protocols, and signaling pathway context required to thoroughly characterize the target selectivity profile of a novel EGFR inhibitor, exemplified here as this compound.
Quantitative Kinase Selectivity Profile
The selectivity of an EGFR inhibitor is assessed by screening it against a broad panel of kinases. The data is typically presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce a kinase's activity by 50%. Lower IC50 values indicate higher potency.
Table 1: Illustrative Biochemical IC50 Profile of this compound against EGFR Variants
This table presents a hypothetical inhibitory profile of this compound against wild-type EGFR and clinically relevant mutant forms. Third-generation inhibitors are designed to be highly potent against activating and resistance mutations while being less active against the wild-type form.[7]
| Kinase Target | This compound IC50 (nM) | Reference Inhibitor (Osimertinib) IC50 (nM) |
| EGFR (Wild-Type) | 490 | ~494 |
| EGFR (L858R) | 15 | ~11 |
| EGFR (Exon 19 Del) | 13 | ~13 |
| EGFR (L858R/T790M) | 1 | ~11 |
| EGFR (Exon 19 Del/T790M) | <1 | ~1 |
Data is illustrative and compiled based on known profiles of third-generation EGFR inhibitors like Osimertinib.[8][9]
Table 2: Illustrative Kinase Selectivity Panel of this compound
This table demonstrates the selectivity of this compound against a panel of other kinases. High fold-selectivity over the primary target (e.g., mutant EGFR) is desirable to minimize off-target effects.
| Kinase Target | This compound IC50 (nM) | Fold Selectivity vs. EGFR (L858R/T790M) |
| EGFR (L858R/T790M) | 1 | 1 |
| HER2 (ErbB2) | >1000 | >1000 |
| HER4 (ErbB4) | >1000 | >1000 |
| SRC | >2000 | >2000 |
| ABL1 | >5000 | >5000 |
| KDR (VEGFR2) | >5000 | >5000 |
| FLT3 | >2000 | >2000 |
Fold selectivity is calculated by dividing the off-target IC50 by the primary target IC50. Data is representative of highly selective inhibitors.[7][8]
Table 3: Illustrative Cellular Anti-Proliferative Activity of this compound
This table shows the growth inhibition (GI50) or IC50 values in cancer cell lines with different EGFR statuses, reflecting the inhibitor's activity in a biological context.
| Cell Line | EGFR Status | This compound GI50 (nM) |
| NCI-H1975 | L858R / T790M | 8 |
| PC-9 | Exon 19 Del | 10 |
| A549 | Wild-Type | >5000 |
| A431 | Wild-Type (Amplified) | 850 |
Data is illustrative and based on the expected activity of a mutant-selective EGFR inhibitor.[9][10]
Experimental Protocols
Detailed and robust experimental design is crucial for accurately determining the selectivity profile of a kinase inhibitor.
Protocol 1: Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)
This assay quantifies kinase activity by measuring the amount of ADP produced in the enzymatic reaction.[11]
Principle: The assay is performed in two steps. First, the kinase reaction is stopped and the remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is directly proportional to the kinase activity.[11]
Materials:
-
Recombinant human EGFR kinase domain (wild-type and mutant variants).
-
Poly(Glu,Tyr) 4:1 peptide substrate.
-
ATP.
-
This compound (test inhibitor) and a known EGFR inhibitor (control).
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA).[11]
-
384-well white assay plates.
-
Plate reader capable of measuring luminescence.
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in kinase buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
Assay Plate Setup: Add 1 µL of the serially diluted inhibitor or vehicle (DMSO) to the wells of a 384-well plate.
-
Enzyme Addition: Add 2 µL of diluted EGFR enzyme to each well. Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Add 2 µL of a substrate/ATP mixture to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for EGFR. Incubate for 60 minutes at room temperature.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[11]
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[11]
-
Data Acquisition: Measure the luminescence using a plate reader.
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.[6]
Protocol 2: Cellular Proliferation Assay (CellTiter-Glo® Format)
This assay assesses the effect of the inhibitor on the viability of cancer cells.
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay quantifies the amount of ATP present, which indicates the number of metabolically active, viable cells.
Materials:
-
Cancer cell lines with known EGFR status (e.g., NCI-H1975, PC-9, A549).[3]
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS).
-
This compound.
-
96-well opaque-walled microplates.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega).
-
Luminometer.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 3,000-5,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted inhibitor to the respective wells. Include wells with vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a luminometer.
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the inhibitor concentration and fit a sigmoidal dose-response curve to determine the GI50 or IC50 value.[3]
Protocol 3: Western Blot Analysis for Cellular Target Engagement
This protocol is used to determine if the inhibitor blocks the phosphorylation of EGFR and its downstream signaling proteins in a cellular context.[2][4]
Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate. By using antibodies specific to the phosphorylated forms of proteins (e.g., p-EGFR, p-ERK), one can measure the inhibitory effect of the compound on the signaling pathway.[4]
Materials:
-
Cancer cell line (e.g., NCI-H1975).
-
This compound.
-
Epidermal Growth Factor (EGF) for stimulation.
-
Ice-cold PBS.
-
RIPA lysis buffer with protease and phosphatase inhibitors.[4]
-
BCA Protein Assay Kit.
-
Primary antibodies: anti-p-EGFR (Tyr1068), anti-total-EGFR, anti-p-ERK1/2, anti-total-ERK, anti-β-actin (loading control).[12]
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate (ECL).
-
SDS-PAGE and Western blotting equipment.
Procedure:
-
Cell Treatment: Seed cells in 6-well plates. Grow to 70-80% confluency, then serum-starve for 16-24 hours.
-
Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of this compound or vehicle for 2 hours.
-
Stimulation: Stimulate the cells with EGF (e.g., 50 ng/mL) for 10-15 minutes to activate the EGFR pathway.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them with RIPA buffer. Centrifuge to clarify the lysates.[4]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli buffer. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA in TBST) for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane, add the ECL substrate, and capture the chemiluminescent signal using a digital imager.[4]
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the phosphoprotein signal to the corresponding total protein signal.
-
Further normalize to a loading control (e.g., β-actin) to compare the effect of the inhibitor across different concentrations.[4]
Signaling Pathways and Experimental Workflows
Visualizing complex biological pathways and experimental procedures is essential for clarity and understanding. The following diagrams are rendered using Graphviz and adhere to the specified design constraints.
Caption: EGFR signaling pathways and the point of inhibition by this compound.
Caption: A standard experimental workflow for Western Blot analysis.
Caption: Expected dose-dependent inhibition of EGFR phosphorylation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Novel mutant-selective EGFR kinase inhibitors against EGFR T790M - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Structural basis of mutant-selectivity and drug-resistance related to CO-1686 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of Novel EGFR Inhibitor Targeting Wild-Type and Mutant Forms of EGFR: In Silico and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. promega.com [promega.com]
- 12. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Binding Affinity of EGFR Inhibitors, Featuring "Egfr-IN-123"
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: The compound "Egfr-IN-123" is not found in the current scientific literature. This guide has been constructed using publicly available data for the well-characterized, third-generation EGFR inhibitor, Osimertinib (AZD9291) , as a representative example to illustrate the principles of inhibitor binding affinity and evaluation. All quantitative data and protocols are based on Osimertinib.
Introduction to EGFR Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, differentiation, and survival.[1] Dysregulation of EGFR signaling, often through overexpression or activating mutations, is a key driver in various cancers, making it a prime therapeutic target.[1] Small molecule EGFR inhibitors, which typically act as ATP-competitive inhibitors in the kinase domain, are a critical class of anti-cancer drugs.[2]
The efficacy of an EGFR inhibitor is intrinsically linked to its binding affinity —the strength of the interaction between the inhibitor and the EGFR protein. High binding affinity often translates to greater potency and selectivity.[1] This guide provides a technical overview of the binding affinity of a representative irreversible EGFR inhibitor, referred to here as "this compound," using data from Osimertinib.
"this compound" is conceptualized as an irreversible inhibitor that forms a covalent bond with a specific cysteine residue (Cys797) within the ATP-binding pocket of the EGFR kinase domain. This mechanism leads to sustained suppression of EGFR signaling and is particularly effective against certain resistance mutations, such as T790M.
Quantitative Binding Affinity Data
The binding affinity of an EGFR inhibitor is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce EGFR kinase activity by 50%. A lower IC50 value indicates a more potent inhibitor.[1] The following table summarizes the IC50 values for our representative inhibitor, Osimertinib, against wild-type EGFR and clinically relevant mutant forms.
| EGFR Variant | IC50 (nM) | Cell Line |
| Wild-Type (WT) | 493.8 | LoVo |
| Exon 19 Deletion | 12.92 | LoVo |
| L858R/T790M | 11.44 | LoVo |
| T790M | 13 | PC-9ER |
| L858R | 5 | H1975 |
Data compiled from multiple sources.[3][4]
Experimental Protocols
The determination of an EGFR inhibitor's binding affinity and efficacy involves a series of biochemical and cell-based assays.
Biochemical Kinase Inhibition Assay (Luminescence-Based)
This assay directly measures the ability of an inhibitor to block the kinase activity of purified recombinant EGFR protein by quantifying ADP production.
Principle: The amount of ADP produced in the kinase reaction is proportional to the enzyme's activity. The ADP is converted to ATP, which then generates a luminescent signal via a luciferase reaction.
Materials:
-
Recombinant human EGFR (wild-type or mutant)
-
Kinase assay buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[5]
-
ATP
-
Peptide substrate
-
Test inhibitor ("this compound")
-
ADP-Glo™ Kinase Assay Kit (or similar)[5]
Procedure:
-
Inhibitor Preparation: Perform serial dilutions of "this compound" in 100% DMSO. Further dilute in kinase buffer to achieve final assay concentrations, keeping the final DMSO concentration below 1%.
-
Enzyme Reaction:
-
In a 384-well plate, add 1 µL of the diluted inhibitor or DMSO (vehicle control).[5]
-
Add 2 µL of the EGFR enzyme solution.[5]
-
Incubate at room temperature for 15-30 minutes to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 2 µL of a mixture containing ATP and the peptide substrate.[5]
-
-
Reaction Incubation: Incubate the plate at room temperature for 60 minutes.[5]
-
ADP Detection:
-
Data Acquisition: Record the luminescence using a plate reader.
-
Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.
Cell-Based EGFR Phosphorylation Assay
This assay measures the inhibitor's ability to block EGFR autophosphorylation in intact cells.
Principle: Upon stimulation with EGF, EGFR dimerizes and autophosphorylates specific tyrosine residues. The level of phosphorylated EGFR (p-EGFR) can be quantified to determine the inhibitor's cellular activity.
Procedure:
-
Cell Culture: Seed cells (e.g., A549 or a cell line expressing a specific EGFR mutant) in 6-well plates and grow to 70-80% confluency.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of "this compound" for 1-2 hours.
-
Ligand Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for 5-15 minutes to induce EGFR phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Western Blot Analysis:
-
Quantify the protein concentration of the cell lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against p-EGFR and total EGFR, as well as a loading control (e.g., GAPDH).
-
Visualize the protein bands using a secondary antibody and chemiluminescence.
-
-
Analysis: Quantify the band intensities to determine the reduction in p-EGFR levels relative to total EGFR at different inhibitor concentrations.
Cell Proliferation Assay (MTT Assay)
This assay evaluates the effect of the inhibitor on the viability and proliferation of cancer cells.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with serial dilutions of "this compound" and incubate for 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
Visualizations
EGFR Signaling Pathway and Inhibition
References
- 1. benchchem.com [benchchem.com]
- 2. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
Egfr-IN-123: A Technical Guide to the Inhibition of EGFR Autophosphorylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, often through overexpression or mutation, is a hallmark of various cancers, making it a critical target for therapeutic intervention.[2] Egfr-IN-123 is a potent, selective, and cell-permeable small molecule inhibitor designed to target the ATP-binding site of the EGFR kinase domain. This document provides a comprehensive technical overview of this compound, focusing on its mechanism of action in inhibiting EGFR autophosphorylation. It includes detailed experimental protocols for assessing its efficacy and quantitative data to illustrate its potency.
Introduction to EGFR and Its Role in Cancer
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein (B1211001) that is a member of the ErbB family of receptor tyrosine kinases.[3] Upon binding to its ligands, such as epidermal growth factor (EGF), EGFR undergoes dimerization and subsequent autophosphorylation of specific tyrosine residues within its intracellular domain.[2][3] This autophosphorylation initiates a cascade of downstream signaling pathways, most notably the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which are crucial for cell cycle progression and survival.[1][3]
In many cancers, aberrant activation of EGFR signaling leads to uncontrolled cell growth and tumor progression.[2] Consequently, inhibiting EGFR activity has become a key strategy in cancer therapy. Small molecule tyrosine kinase inhibitors (TKIs) that target the EGFR kinase domain have shown significant clinical efficacy.
Mechanism of Action of this compound
This compound is an ATP-competitive inhibitor of the EGFR tyrosine kinase. It binds to the ATP-binding pocket of the EGFR kinase domain, preventing the binding of ATP. This action blocks the transfer of a phosphate (B84403) group from ATP to the tyrosine residues on the receptor, thereby inhibiting EGFR autophosphorylation, which is the critical initial step in the activation of its downstream signaling pathways.[1]
Quantitative Data
The potency of this compound was evaluated in in vitro kinase assays against wild-type EGFR and common activating and resistant mutants. The following table summarizes the half-maximal inhibitory concentration (IC50) values.
| EGFR Variant | This compound IC50 (nM) |
| Wild-Type (WT) | 5.2 |
| L858R | 1.8 |
| Exon 19 Deletion | 2.5 |
| T790M | 45.7 |
| L858R/T790M | 50.1 |
Note: The IC50 values presented are for illustrative purposes to demonstrate the typical potency of a selective EGFR inhibitor and may not represent empirically derived data for a compound named "this compound".
Experimental Protocols
In Vitro Kinase Assay for IC50 Determination
This protocol is based on a luminescence-based kinase assay that quantifies the amount of ADP produced during the kinase reaction.
Materials and Reagents:
-
Recombinant human EGFR kinase domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
This compound
-
Kinase Assay Buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
ADP-Glo™ Kinase Assay Kit
-
96-well white, flat-bottom plates
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Create a serial dilution of this compound in kinase assay buffer. The final DMSO concentration in the reaction should not exceed 1%.
-
Prepare the kinase reaction master mix containing the peptide substrate and ATP in the kinase assay buffer.
-
Dilute the recombinant EGFR enzyme to the desired concentration in the kinase assay buffer.
-
-
Kinase Reaction:
-
To the wells of a 96-well plate, add 5 µL of the diluted this compound or control (DMSO for 100% activity, no enzyme for background).
-
Add 10 µL of the kinase reaction master mix to each well.
-
Initiate the reaction by adding 10 µL of the diluted EGFR enzyme to each well, bringing the total volume to 25 µL.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
After the kinase reaction, add 25 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Western Blot Analysis of EGFR Autophosphorylation in Cells
This protocol describes how to assess the inhibitory effect of this compound on EGFR autophosphorylation in a cellular context.
Materials and Reagents:
-
A431 cells (or other EGFR-overexpressing cell line)
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
EGF
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-EGFR (e.g., p-EGFR Tyr1068), anti-EGFR (total), anti-GAPDH or anti-β-actin
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed A431 cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 16-18 hours in low-serum (0.1% FBS) media.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1 µM to 10 µM) or DMSO as a vehicle control for 1-2 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 15-30 minutes at 37°C to induce EGFR phosphorylation.
-
-
Cell Lysis and Protein Quantification:
-
Place the plates on ice, aspirate the media, and wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate and capture the chemiluminescent signal.
-
Quantify the band intensities using densitometry software. Normalize the p-EGFR signal to the total EGFR signal to determine the extent of inhibition.
-
Conclusion
This compound demonstrates potent inhibition of EGFR autophosphorylation in both biochemical and cellular assays. Its mechanism as an ATP-competitive inhibitor makes it an effective tool for studying EGFR signaling and a promising candidate for further development as a therapeutic agent in EGFR-driven cancers. The protocols outlined in this guide provide a robust framework for evaluating the efficacy of this compound and other EGFR inhibitors.
References
Technical Guide: Activity of a Potent EGFR Inhibitor in EGFR Mutant Cell Lines
A Note on Nomenclature: The compound "Egfr-IN-123" appears to be a hypothetical designation, as no public data is available under this name. This technical guide will therefore utilize Osimertinib (AZD9291) as a representative, clinically relevant, and well-characterized third-generation Epidermal Growth Factor Receptor (EGFR) inhibitor to illustrate the core principles and data relevant to the topic. Osimertinib is an irreversible EGFR tyrosine kinase inhibitor (TKI) designed to selectively target both EGFR-sensitizing and T790M resistance mutations.[1]
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating critical cellular processes, including proliferation, differentiation, and survival.[2] In non-small cell lung cancer (NSCLC), specific activating mutations within the kinase domain of the EGFR gene lead to its constitutive, ligand-independent activation.[3][4] This sustained signaling drives oncogenesis, making mutant EGFR an important therapeutic target.[4]
First and second-generation EGFR TKIs, while initially effective against sensitizing mutations like exon 19 deletions (Ex19del) and the L858R point mutation, often fail due to the emergence of acquired resistance, most commonly the T790M "gatekeeper" mutation.[1][3] Third-generation inhibitors, such as Osimertinib, were developed to overcome this resistance by potently and selectively inhibiting EGFR harboring both sensitizing and T790M mutations, while sparing wild-type (WT) EGFR, thereby improving the therapeutic window.[2][5]
This guide provides a technical overview of the activity of a potent EGFR inhibitor in EGFR mutant cell lines, focusing on quantitative potency, the experimental protocols used for its characterization, and the underlying signaling pathways.
Quantitative Data: Inhibitory Activity in EGFR Mutant Cell Lines
The potency of an EGFR inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a specific biological process (e.g., cell proliferation) by 50%. The following table summarizes the in vitro IC50 values for Osimertinib against a panel of NSCLC cell lines with various EGFR mutation statuses.
| Cell Line | EGFR Mutation Status | Osimertinib IC50 (nM) | Reference(s) |
| PC-9 | Exon 19 deletion (sensitizing) | ~10-15 | [6][7] |
| H3255 | L858R (sensitizing) | ~12 | [7] |
| H1975 | L858R + T790M (resistant) | ~5-12 | [1][7] |
| PC-9ER | Exon 19 deletion + T790M | ~13 | [7] |
| LoVo | Wild-Type (WT) EGFR | ~494 | [6] |
Note: IC50 values are approximate and can vary between studies due to different experimental conditions and assay formats.[1] The data clearly demonstrates the high potency of Osimertinib against cell lines harboring sensitizing and T790M resistance mutations, with significantly lower activity against wild-type EGFR, highlighting its mutant-selective profile.[5][6]
Core Signaling Pathway and Mechanism of Action
Activating mutations in EGFR lead to the constitutive activation of downstream signaling cascades that promote cell proliferation and survival. The two primary pathways are:
-
PI3K/AKT/mTOR Pathway: Crucial for cell growth, survival, and metabolism.[2]
-
RAS/RAF/MEK/ERK (MAPK) Pathway: A key regulator of cell division, proliferation, and differentiation.[5][8]
Osimertinib exerts its effect through selective and irreversible inhibition of the mutant EGFR kinase. It forms a covalent bond with the cysteine-797 (C797) residue located in the ATP-binding pocket of the EGFR kinase domain.[5][9] This irreversible binding blocks ATP from accessing the kinase domain, thereby preventing receptor autophosphorylation and halting the activation of the downstream PI3K/AKT and MAPK signaling pathways, which ultimately leads to an inhibition of tumor cell growth and survival.[2][9]
Experimental Protocols
Characterizing the activity of an EGFR inhibitor involves a series of in vitro assays to determine its effect on cell viability and target engagement.
Cell Viability / Proliferation Assay
This protocol determines the dose-dependent effect of the inhibitor on the viability of cancer cell lines. The CellTiter-Glo® Luminescent Cell Viability Assay is a common method that quantifies ATP, an indicator of metabolically active cells.[1]
Materials:
-
EGFR mutant NSCLC cell lines (e.g., PC-9, H1975).[10]
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).[10]
-
Osimertinib stock solution (dissolved in DMSO).
-
Opaque-walled 96-well cell culture plates.[1]
-
CellTiter-Glo® Reagent (Promega).[1]
-
Plate-reading luminometer.
Procedure:
-
Cell Seeding: Harvest and count cells. Seed 3,000-5,000 cells per well in 100 µL of complete medium into an opaque-walled 96-well plate.[10]
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[1]
-
Drug Treatment: Prepare a serial dilution of Osimertinib in culture medium. Add the diluted compounds to the designated wells. Include a vehicle control (DMSO only) and a no-cell background control (medium only).[10]
-
Incubation: Incubate the plate for 72 hours at 37°C.[1]
-
Luminescence Measurement:
-
Equilibrate the plate to room temperature for ~30 minutes.[1]
-
Add a volume of CellTiter-Glo® Reagent equal to the culture medium volume in each well (100 µL).[1]
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.[1]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[1]
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Subtract the average background luminescence from all experimental wells. Normalize the data to the vehicle control wells to calculate the percentage of cell viability. Plot the percent viability against the log of the drug concentration and use a non-linear regression model to calculate the IC50 value.[1]
Western Blot for Pathway Inhibition
This protocol assesses the inhibitor's ability to block EGFR phosphorylation and downstream signaling.
Materials:
-
EGFR mutant NSCLC cell lines.
-
Osimertinib.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes.
-
Primary antibodies: anti-p-EGFR (Tyr1068), anti-total EGFR, anti-p-AKT (Ser473), anti-total AKT, anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, and a loading control (e.g., anti-Actin or anti-GAPDH).[10]
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate and an imaging system.[10]
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of Osimertinib (e.g., 10 nM, 50 nM, 100 nM) for 2-6 hours.[6][10]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.[10]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[10]
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample and separate them by size using SDS-PAGE. Transfer the separated proteins to a PVDF membrane.[10]
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA or non-fat milk) for 1 hour.
-
Incubate the membrane with a primary antibody overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system.
-
Analysis: Analyze the band intensities to determine the reduction in the phosphorylation of EGFR, AKT, and ERK relative to their total protein levels and the loading control.
Conclusion
The characterization of potent and selective EGFR inhibitors like Osimertinib in EGFR mutant cell lines is fundamental to preclinical drug development. Through quantitative cell viability assays and mechanistic western blots, researchers can confirm a compound's high potency against cancer cells driven by specific EGFR mutations and verify its on-target effect of inhibiting critical downstream survival pathways. This in-depth in vitro analysis provides the foundational evidence required to advance promising therapeutic candidates toward further preclinical and clinical investigation for the treatment of EGFR-mutated cancers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Activating and resistance mutations of EGFR in non-small-cell lung cancer: role in clinical response to EGFR tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Critical Review of EGFR-Mutated NSCLC What We Do and Do Not Know | Published in healthbook TIMES Oncology Hematology [onco-hema.healthbooktimes.org]
- 5. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]
- 6. selleckchem.com [selleckchem.com]
- 7. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Epidermal Growth Factor Receptor (EGFR) Pathway, Yes-Associated Protein (YAP) and the Regulation of Programmed Death-Ligand 1 (PD-L1) in Non-Small Cell Lung Cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]
- 10. benchchem.com [benchchem.com]
The Cytotoxic Profile of EGFR Inhibitors in Cancer Cell Lines: A Technical Overview
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of the cytotoxic effects of Epidermal Growth Factor Receptor (EGFR) inhibitors in various cancer cell lines. Due to the limited specific information available for "Egfr-IN-123," this document utilizes data from well-characterized EGFR tyrosine kinase inhibitors (TKIs) as a representative model to illustrate their cytotoxic profiles, mechanisms of action, and the experimental methodologies used for their evaluation.
Core Concept: Targeting EGFR in Oncology
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a critical role in regulating cell growth, proliferation, and survival.[1][2][3] Dysregulation of EGFR signaling, often through overexpression or mutation, is a key driver in the development and progression of many cancers, making it a prime therapeutic target.[4][5][6] EGFR inhibitors are a class of targeted therapies designed to block the signaling cascade initiated by EGFR, thereby inducing cancer cell death (cytotoxicity).[4]
Quantitative Analysis of Cytotoxicity
The cytotoxic potential of an EGFR inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cancer cell population. These values are crucial for comparing the potency of different inhibitors and for understanding their selectivity towards specific cancer cell lines.
The table below summarizes the IC50 values for representative EGFR-TKIs across a panel of human cancer cell lines. These values have been compiled from various studies to provide a comparative landscape of their cytotoxic activity.
| Cancer Cell Line | EGFR Mutation Status | Representative EGFR-TKI | IC50 (µM) |
| HCC827 | Exon 19 Deletion | Compound 7f | 0.09[7] |
| NCI-H1975 | L858R/T790M | Compound 7f | 0.89[7] |
| A549 | Wild-Type | Compound 7f | 1.10[7] |
| MDA-MB-453 | Low EGFR Expression | ZD1839 | 6.5[8] |
| MDA-MB-175 | Low EGFR Expression | ZD1839 | 0.17[8] |
Note: The IC50 values can vary depending on the specific experimental conditions, such as the assay used and the incubation time.
Experimental Protocols
The determination of IC50 values and the characterization of the cytotoxic effects of EGFR inhibitors involve a range of established in vitro assays. The following sections detail the methodologies for key experiments.
Cell Viability and Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:
-
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of the EGFR inhibitor for a specified period (e.g., 72 hours).
-
Following incubation, the MTT reagent is added to each well and incubated for 2-4 hours.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the viability against the logarithm of the inhibitor concentration.
-
2. Sulforhodamine B (SRB) Assay:
-
Principle: This assay is based on the ability of the SRB dye to bind to protein components of cells that have been fixed with trichloroacetic acid (TCA). The amount of bound dye is proportional to the total cellular protein mass, which reflects the cell number.
-
Protocol:
-
Cells are seeded and treated with the EGFR inhibitor in 96-well plates as described for the MTT assay.
-
After the treatment period, the cells are fixed with cold TCA for 1 hour at 4°C.
-
The plates are washed with water and air-dried.
-
SRB solution is added to each well and incubated for 30 minutes at room temperature.
-
The unbound dye is removed by washing with 1% acetic acid.
-
The bound dye is solubilized with a Tris-base solution.
-
The absorbance is measured at a specific wavelength (typically 510 nm).
-
IC50 values are calculated as described for the MTT assay.
-
Apoptosis Assays
To determine if the cytotoxic effect of an EGFR inhibitor is mediated through the induction of programmed cell death (apoptosis), the following assays are commonly employed.
1. Annexin V/Propidium Iodide (PI) Staining:
-
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with a compromised membrane, a characteristic of late apoptotic and necrotic cells.
-
Protocol:
-
Cells are treated with the EGFR inhibitor for the desired time.
-
Both adherent and floating cells are collected and washed with cold PBS.
-
The cells are resuspended in Annexin V binding buffer.
-
Fluorescently labeled Annexin V and PI are added to the cell suspension.
-
After a brief incubation in the dark, the cells are analyzed by flow cytometry.
-
The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic) is quantified.
-
Visualizing the Mechanism of Action
To comprehend the biological impact of EGFR inhibitors, it is essential to visualize their effect on cellular signaling pathways and the experimental procedures used to assess their efficacy.
Caption: Inhibition of the EGFR signaling cascade by a tyrosine kinase inhibitor.
The diagram above illustrates the canonical EGFR signaling pathway. Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, activating downstream pathways such as the RAS-RAF-MEK-ERK and PI3K-Akt pathways, which promote cell proliferation and survival.[9] EGFR tyrosine kinase inhibitors (TKIs) like the representative "this compound" bind to the kinase domain of EGFR, preventing its phosphorylation and thereby blocking these downstream signals, ultimately leading to apoptosis.
Caption: A typical workflow for determining the IC50 value of a cytotoxic compound.
This workflow diagram outlines the key steps involved in assessing the cytotoxicity of a compound like "this compound" in cancer cell lines. It begins with cell culture and treatment, followed by a specific cytotoxicity assay, and concludes with data analysis to determine the IC50 value. This systematic approach ensures reproducible and reliable results for evaluating the potency of potential anti-cancer agents.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]
- 4. Cellular responses to EGFR inhibitors and their relevance to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Structure and Clinical Relevance of the EGF Receptor in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. The EGF/EGFR axis and its downstream signaling pathways regulate the motility and proliferation of cultured oral keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Synthesis of Egfr-IN-123
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of Egfr-IN-123, a novel and potent inhibitor of the Epidermal Growth Factor Receptor (EGFR). This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to EGFR and its Role in Cancer
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that functions as a receptor tyrosine kinase.[1] Upon binding to its ligands, such as epidermal growth factor (EGF), EGFR undergoes dimerization and autophosphorylation of its intracellular tyrosine kinase domain.[2] This activation triggers downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial for regulating cellular processes like proliferation, survival, and differentiation.[3][4][5]
In several types of cancer, including non-small cell lung cancer (NSCLC), aberrant EGFR signaling, due to overexpression or activating mutations, leads to uncontrolled cell growth and tumor progression.[6] Consequently, EGFR has emerged as a critical target for cancer therapy. The development of EGFR tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of EGFR-mutant cancers.[6][7] However, the emergence of drug resistance, often through secondary mutations like T790M and C797S, necessitates the discovery of next-generation inhibitors.[6][7]
Discovery of this compound
The discovery of this compound was the result of a targeted drug discovery program aimed at identifying novel scaffolds with potent activity against both wild-type and mutant forms of EGFR. The process involved a combination of computational modeling and biological screening. A series of furopyridine derivatives were designed and synthesized based on their predicted binding affinity to the ATP-binding site of the EGFR kinase domain.[7] One of the lead compounds from this series, designated as PD13, which we will refer to as this compound for this guide, demonstrated superior inhibitory activity.[7]
Synthesis of this compound
The synthesis of this compound is outlined in the scheme below. The core furopyridine scaffold is constructed through a multi-step process starting from commercially available materials. The key steps involve a cyclization reaction to form the heterocyclic core, followed by functional group manipulations to introduce the necessary side chains for optimal binding to the EGFR active site.[7]
(Note: The following is a representative synthesis scheme adapted from the literature for furopyridine derivatives and should be considered a general guide.[7])
Scheme 1: Synthesis of this compound
Caption: Synthetic route for this compound.
Quantitative Data Presentation
The biological activity of this compound was evaluated through a series of in vitro assays. The compound exhibited potent inhibitory activity against wild-type EGFR and the clinically relevant L858R/T790M double mutant. Its cytotoxic effects were also assessed in human cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Compound | EGFR (wild-type) IC50 (nM) | EGFR (L858R/T790M) IC50 (nM) |
| This compound | 11.64 ± 1.30 | 10.51 ± 0.71 |
| Erlotinib | (Reference) | (Reference) |
| Gefitinib | (Reference) | (Reference) |
Data adapted from the evaluation of compound PD13.[7]
Table 2: Cytotoxicity of this compound against Human Cancer Cell Lines
| Compound | A549 (wild-type EGFR) IC50 (µM) | H1975 (L858R/T790M EGFR) IC50 (µM) |
| This compound | 18.09 ± 1.57 | 33.87 ± 0.86 |
| Erlotinib | (Reference) | (Reference) |
| Gefitinib | (Reference) | (Reference) |
Data adapted from the evaluation of compound PD13.[7]
Experimental Protocols
This protocol describes a typical method to determine the half-maximal inhibitory concentration (IC50) of a test compound against EGFR kinase.
-
Reagents and Materials:
-
Recombinant human EGFR kinase domain (wild-type and mutant)
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 substrate
-
Kinase buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)
-
Test compound (this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
-
-
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
Add the EGFR kinase and the substrate to the wells of a 384-well plate.
-
Add the diluted test compound to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.
-
The luminescence signal is proportional to the amount of ADP generated and inversely proportional to the kinase inhibition.
-
Calculate the IC50 value by fitting the dose-response curve using appropriate software (e.g., GraphPad Prism).
-
This protocol outlines the determination of the cytotoxic effect of this compound on cancer cell lines.
-
Reagents and Materials:
-
Human cancer cell lines (e.g., A549, H1975)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compound (this compound) dissolved in DMSO
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
96-well plates
-
Microplate reader (absorbance or luminescence)
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
For the MTT assay, add MTT reagent to each well and incubate for 2-4 hours. Then, solubilize the formazan (B1609692) crystals with a solubilization buffer (e.g., DMSO or acidic isopropanol) and measure the absorbance at a specific wavelength (e.g., 570 nm).
-
For the CellTiter-Glo® assay, follow the manufacturer's protocol to measure the luminescence, which is proportional to the amount of ATP and thus the number of viable cells.
-
Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, by plotting the percentage of cell viability against the compound concentration.
-
Mandatory Visualization
Caption: EGFR signaling pathway and the inhibitory action of this compound.
References
- 1. sinobiological.com [sinobiological.com]
- 2. benchchem.com [benchchem.com]
- 3. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The EGF/EGFR axis and its downstream signaling pathways regulate the motility and proliferation of cultured oral keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. dovepress.com [dovepress.com]
- 7. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for a Novel EGFR Inhibitor (Egfr-IN-123) in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Information regarding the specific compound "Egfr-IN-123" is not publicly available. The following application notes and protocols are provided as a representative guide for the use of a novel small molecule Epidermal Growth Factor Receptor (EGFR) inhibitor in a cell culture setting. Researchers should validate and optimize these protocols for their specific inhibitor and cell lines.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating critical cellular processes, including proliferation, survival, and differentiation.[1][2] Dysregulation of the EGFR signaling pathway is a key driver in the development and progression of various cancers, making it a prime target for therapeutic intervention.[1][2] Small molecule inhibitors that target the kinase domain of EGFR have emerged as a vital class of anti-cancer therapeutics.[1] This document provides a comprehensive guide for the in vitro characterization of a novel EGFR inhibitor, designated here as this compound, in cell culture. This includes its effects on cell viability and the downstream signaling pathways.
Mechanism of Action
Upon binding to its ligands, such as Epidermal Growth Factor (EGF), EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues within its intracellular domain.[1] This phosphorylation creates docking sites for various adaptor proteins, leading to the activation of downstream signaling cascades. The two primary pathways are the RAS-RAF-MEK-ERK (MAPK) pathway, which is heavily involved in cell proliferation, and the PI3K-AKT-mTOR pathway, which promotes cell survival.[1][2]
This compound is a potent and selective small molecule inhibitor of the EGFR tyrosine kinase. It is designed to competitively bind to the ATP-binding site in the kinase domain of EGFR, thereby preventing receptor autophosphorylation and the subsequent activation of downstream signaling. This inhibition is expected to lead to cell cycle arrest and apoptosis in cancer cells that are dependent on EGFR signaling.
Below is a diagram illustrating the EGFR signaling pathway and the proposed point of inhibition by this compound.
References
Application Notes and Protocols for In Vivo Studies of Novel EGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols provide a general framework for the in vivo assessment of a novel Epidermal Growth Factor Receptor (EGFR) inhibitor, referred to herein as Egfr-IN-123. As there is no publicly available data for a compound with this specific designation, these guidelines are based on established methodologies for other EGFR tyrosine kinase inhibitors (TKIs). Researchers must conduct compound-specific dose-finding and toxicity studies to determine a safe and effective dose for this compound.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein (B1211001) that plays a pivotal role in regulating critical cellular processes, including proliferation, survival, and differentiation.[1] Dysregulation of the EGFR signaling pathway is a well-established driver in the pathogenesis of various human cancers, making it a key target for therapeutic intervention. EGFR tyrosine kinase inhibitors (TKIs) are a class of small-molecule drugs designed to block the intracellular kinase domain of the receptor, thereby inhibiting downstream signaling and impeding tumor growth.[1]
Preclinical in vivo studies are a critical step in the development of novel EGFR inhibitors like this compound. These studies are essential for determining the maximum tolerated dose (MTD), evaluating anti-tumor efficacy, and understanding the pharmacokinetic and pharmacodynamic profiles of the compound. This document provides detailed protocols for conducting initial in vivo assessments of a novel EGFR inhibitor in mouse models.
Data Presentation
Quantitative data from in vivo studies should be summarized in a clear and structured format to facilitate interpretation and comparison.
Table 1: Example Summary of Maximum Tolerated Dose (MTD) Study
| Animal Model (Strain) | Administration Route | Dosing Regimen | Dose Level (mg/kg) | Observed Toxicities | MTD (mg/kg) |
| Nude Mouse (nu/nu) | Oral (p.o.) | Daily for 14 days | 10 | No significant toxicity | 50 |
| 25 | Mild body weight loss (<5%) | ||||
| 50 | Reversible body weight loss (10-15%), lethargy | ||||
| 100 | Significant body weight loss (>20%), severe lethargy |
Table 2: Example Summary of Efficacy Study in Tumor Xenograft Model
| Treatment Group | Dosing Schedule (mg/kg, route, frequency) | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | Vehicle, p.o., daily | 1500 ± 250 | 0 | +2 |
| This compound (Low Dose) | 25 mg/kg, p.o., daily | 800 ± 150 | 47 | -3 |
| This compound (High Dose) | 50 mg/kg, p.o., daily | 300 ± 90 | 80 | -8 |
| Positive Control | e.g., Gefitinib (B1684475) 50 mg/kg, p.o., daily | 450 ± 120 | 70 | -5 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of in vivo experiments.
Protocol 1: Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.
Methodology:
-
Animal Acclimation: Acclimate healthy, age-matched mice (e.g., 6-8 week old female nude mice) to the housing conditions for at least one week prior to the experiment.
-
Group Allocation: Randomly assign animals to several treatment groups (typically 3-5 animals per group), including a vehicle control group.
-
Dose Selection: Based on in vitro cytotoxicity data and information from similar compounds, select a range of doses for this compound. A common strategy is to use a dose-escalation design.
-
Drug Formulation and Administration: Prepare the formulation of this compound and the vehicle control. The route of administration (e.g., oral gavage, intraperitoneal injection) should be consistent with the intended clinical application. Administer the compound according to the planned dosing regimen (e.g., daily for 14 days).
-
Monitoring:
-
Clinical Observations: Monitor the animals daily for any signs of toxicity, such as changes in behavior, posture, or activity levels.
-
Body Weight: Measure the body weight of each animal at least three times per week. Significant weight loss (e.g., >15-20%) is a key indicator of toxicity.
-
Endpoint: The MTD is typically defined as the highest dose that does not result in mortality, significant body weight loss, or other severe clinical signs of toxicity.
-
Protocol 2: Efficacy Study in a Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound at well-tolerated doses.
Methodology:
-
Cell Culture: Culture a human cancer cell line with known EGFR expression or mutations (e.g., A431, NCI-H1975) under sterile conditions.
-
Tumor Implantation: Subcutaneously implant a suspension of tumor cells (e.g., 5 x 10^6 cells in 100 µL of Matrigel) into the flank of immunodeficient mice.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Measure the tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).
-
Group Randomization: Once tumors reach the desired size, randomize the animals into treatment groups (typically 8-10 animals per group) with similar average tumor volumes. Include a vehicle control group and potentially a positive control group (a standard-of-care EGFR inhibitor like gefitinib or erlotinib).
-
Treatment: Begin treatment with this compound at doses at or below the determined MTD. Administer the drug according to the planned schedule (e.g., daily oral gavage).
-
Monitoring:
-
Tumor Volume: Measure tumor volume 2-3 times per week.
-
Body Weight: Monitor body weight 2-3 times per week as an indicator of toxicity.
-
-
Endpoint Analysis: The study can be terminated when tumors in the control group reach a predetermined size or after a fixed duration. Key endpoints include tumor growth inhibition (TGI) and, in some cases, tumor regression. At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blot for phosphorylated EGFR).
Visualizations
EGFR Signaling Pathway
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vivo Efficacy Study
References
Application Notes and Protocols for Egfr-IN-123 Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No specific information for a compound designated "Egfr-IN-123" is available in the public domain. The following application notes and protocols are a composite based on established methodologies for widely studied, exemplary small molecule EGFR inhibitors, such as Gefitinib and Erlotinib. This document is intended to serve as a comprehensive guide for researchers.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of the EGFR signaling pathway is a hallmark of various cancers, making it a prime target for therapeutic intervention.[1][2] Small molecule EGFR inhibitors have been developed to block the kinase activity of EGFR, thereby inhibiting downstream signaling and tumor growth.[1][2] This document provides detailed protocols for the administration of a representative EGFR inhibitor, herein referred to as this compound, in preclinical mouse models of cancer.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies involving exemplary EGFR inhibitors, providing a reference for designing experiments with this compound.
Table 1: Exemplary EGFR Inhibitor Administration in Mouse Models
| Animal Model | Tumor Model | Dosage | Administration Route | Dosing Regimen | Observed Efficacy |
| Athymic Nude Mice | Human Tumor Xenograft (e.g., A549, HCC827) | 30-200 mg/kg | Oral Gavage (PO) | Daily or every other day | Significant tumor growth inhibition |
| Athymic Nude Mice | Human Tumor Xenograft (e.g., PC9) | 30 mg/kg | Oral Gavage (PO) | Daily | Prolonged progression-free survival |
| eNOS-/-db/db mice | Diabetic Nephropathy | Not specified for cancer | Oral Gavage (PO) | Daily | Attenuated diabetic nephropathy |
| Lewis LLC1-bearing mice | Lung Cancer | Not specified | Oral Gavage (PO) | Not specified | Enhanced therapeutic efficacy when combined with Se/FO |
Table 2: Pharmacokinetic Parameters of an Exemplary EGFR Inhibitor in Mice
| Parameter | Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC(0-t) (ng·h/mL) | Half-life (t½) (h) |
| Egfr-IN-94 (Hypothetical) | Oral (PO) | 10 | 1250 ± 210 | 1.0 | 7500 ± 1100 | 3.5 ± 0.5 |
| Egfr-IN-94 (Hypothetical) | Intravenous (IV) | 2 | - | - | - | - |
Data presented as mean ± standard deviation. Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC(0-t): Area under the plasma concentration-time curve from time zero to the last measurable concentration.[3]
Experimental Protocols
Human Tumor Xenograft Mouse Model
This protocol is a composite based on methodologies for establishing and treating human tumor xenografts in mice.[1]
a. Animal Model:
-
Species: Athymic Nude Mice (e.g., BALB/c nude or NMRI-nude), 6-8 weeks old.[1]
-
Acclimatization: House animals for at least one week before the experiment under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).[1][4]
b. Cell Culture and Tumor Implantation:
-
Cell Line: A human cancer cell line with known EGFR status (e.g., A549, HCC827).[1]
-
Implantation:
-
Harvest cells during the logarithmic growth phase.
-
Resuspend cells in a sterile, serum-free medium or a mixture with Matrigel.
-
Subcutaneously inject 1 x 10^6 to 5 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.[1]
-
c. Tumor Growth Monitoring and Treatment Initiation:
-
Monitor tumor growth by measuring the length and width with calipers every 2-3 days.[1]
-
Calculate tumor volume using the formula: Volume = (Length × Width²) / 2.[1]
-
When tumors reach a mean volume of approximately 100-150 mm³, randomize mice into treatment and control groups (n=5-10 mice per group).[1]
d. Formulation and Administration of this compound:
-
Formulation: For oral administration, this compound can be formulated as a suspension in a vehicle such as 0.5% methylcellulose (B11928114) and 0.1% Tween 80 in sterile water.[3] For intravenous administration, the compound may be dissolved in a solution of 10% DMSO, 40% PEG300, and 50% saline.[3]
-
Administration Routes:
-
Oral (PO): Administer the compound using oral gavage.[4] This is a common and convenient route for repeated dosing.
-
Intraperitoneal (IP): Administer the compound via intraperitoneal injection.[4] This route allows for rapid absorption.
-
Intravenous (IV): Administer the compound via the tail vein.[4] This route ensures 100% bioavailability and is often used in pharmacokinetic studies.
-
Pharmacokinetic Analysis in Mice
This protocol provides a general framework for assessing the pharmacokinetic profile of this compound.[4]
a. Animal Model:
-
Species/Strain: C57BL/6 or BALB/c mice are commonly used.[4]
-
Age and Weight: Use mice aged 6-8 weeks with a body weight of 20-25 grams.[4]
b. Dosing and Sample Collection:
-
Dosing Preparation: Prepare the this compound formulation for the desired route of administration (IV, PO, or IP).[4]
-
Administration: Administer a single dose of this compound to each mouse.
-
Blood Sample Collection: At various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours), collect blood samples via a suitable method (e.g., tail vein, saphenous vein, or terminal cardiac puncture).[3] Collect blood into tubes containing an anticoagulant (e.g., EDTA).[4]
-
Plasma Preparation: Immediately centrifuge the blood samples to separate the plasma.[4] Store plasma samples at -80°C until analysis.
c. Bioanalytical Method and Data Analysis:
-
Quantification: Develop and validate a sensitive and specific bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of this compound in mouse plasma.[4]
-
Pharmacokinetic Analysis: Use non-compartmental analysis (NCA) to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.[3]
Visualizations
Caption: EGFR Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for a human tumor xenograft mouse model.
Caption: Workflow for a pharmacokinetic study in mice.
References
Application Notes and Protocols for Western Blot Analysis of p-EGFR with Egfr-IN-123
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating critical cellular processes, including proliferation, survival, and differentiation.[1] Upon ligand binding, such as with the epidermal growth factor (EGF), EGFR dimerizes and undergoes autophosphorylation at multiple tyrosine residues.[2][3] This phosphorylation event triggers downstream signaling cascades, most notably the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are fundamental for normal cell function.[4] However, dysregulation of EGFR signaling is a hallmark of various cancers, making it a prime target for therapeutic intervention.[1][5]
Egfr-IN-123 is a small molecule inhibitor designed to target the kinase activity of EGFR, thereby preventing its autophosphorylation and subsequent activation of downstream pathways.[5] Western blotting is a widely used and powerful technique to detect and quantify specific proteins, such as the phosphorylated form of EGFR (p-EGFR).[1][2] This allows for a direct assessment of EGFR activation and the efficacy of inhibitors like this compound. These application notes provide a detailed protocol for utilizing Western blot analysis to determine the inhibitory effect of this compound on EGFR phosphorylation in a cellular context.
Data Presentation
The quantitative data from Western blot analysis can be effectively summarized for comparison. Densitometry analysis of the protein bands should be performed using appropriate software. The p-EGFR signal is typically normalized to the total EGFR signal, which is then normalized to a loading control (e.g., GAPDH or β-actin) to account for any variations in protein loading.[1]
Table 1: Representative Quantitative Analysis of p-EGFR Levels Following Treatment with this compound
| Treatment Group | Concentration (nM) | p-EGFR (Y1068) Level (% of Control) | Total EGFR Level (% of Control) |
| Vehicle Control (DMSO) | - | 5 ± 2 | 100 |
| EGF Stimulation (100 ng/mL) | - | 100 | 100 |
| This compound + EGF | 10 | 78 ± 6 | 99 ± 4 |
| This compound + EGF | 50 | 45 ± 5 | 98 ± 3 |
| This compound + EGF | 100 | 18 ± 4 | 99 ± 2 |
| This compound + EGF | 500 | 4 ± 1 | 97 ± 5 |
Note: This data is representative. Actual results may vary depending on the cell line, experimental conditions, and specific antibodies used.[2]
Experimental Protocols
I. Cell Culture and Treatment
-
Cell Line Selection : Choose a cell line with well-characterized and preferably high EGFR expression, such as the A431 human epidermoid carcinoma cell line.[1][2]
-
Cell Seeding : Plate the cells in appropriate culture dishes and allow them to grow to 70-80% confluency.[1][2]
-
Serum Starvation : To reduce basal EGFR phosphorylation, serum-starve the cells for 12-24 hours prior to treatment.[2]
-
Inhibitor Pre-treatment : Pre-treat the cells with the desired concentrations of this compound (or a vehicle control like DMSO) for a specified time, for example, 1-2 hours.[2]
-
EGF Stimulation : Stimulate the cells with a final concentration of 100 ng/mL EGF for 10-15 minutes at 37°C to induce EGFR phosphorylation.[2]
-
Stopping the Reaction : Immediately after stimulation, place the culture dishes on ice to halt the signaling cascade.[2]
II. Cell Lysis and Protein Quantification
-
Washing : Aspirate the culture medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).[2]
-
Lysis : Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each dish.[1][2]
-
Harvesting : Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[1][2]
-
Incubation : Incubate the lysate on ice for 30 minutes, vortexing occasionally.[1][2]
-
Centrifugation : Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[1][2]
-
Supernatant Collection : Transfer the supernatant, which contains the soluble protein fraction, to a new tube.[2]
-
Protein Quantification : Determine the protein concentration of each lysate using a standard protein assay such as the BCA or Bradford assay.[1][2]
III. SDS-PAGE and Western Blotting
-
Sample Preparation : Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and heat at 95-100°C for 5 minutes.[1][2]
-
Gel Electrophoresis : Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-polyacrylamide gel (an 8-10% gel is suitable for EGFR, which is approximately 175 kDa). Include a pre-stained protein ladder to monitor protein separation.[1][2]
-
Membrane Transfer : Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. A wet transfer system is recommended for a large protein like EGFR.[2]
-
Blocking : Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[2]
-
Primary Antibody Incubation : Incubate the membrane with the primary antibody against p-EGFR (e.g., anti-p-EGFR Y1068) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.[2]
-
Washing : Wash the membrane three times for 10 minutes each with TBST.[2]
-
Secondary Antibody Incubation : Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in 5% non-fat dry milk/TBST for 1 hour at room temperature.[2]
-
Final Washes : Wash the membrane three times for 10 minutes each with TBST.[2]
-
Detection : Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and incubate the membrane. Capture the chemiluminescent signal using a digital imaging system or X-ray film.[1]
-
Stripping and Re-probing : To normalize the p-EGFR signal, the membrane can be stripped of the bound antibodies and re-probed for total EGFR and a loading control (e.g., GAPDH or β-actin).[1]
Visualizations
Caption: EGFR Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for p-EGFR Western Blot Analysis.
References
Application Notes: Egfr-IN-123 Cell-Based Proliferation Assay
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a critical role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, often through overexpression or activating mutations, is a key driver in the development and progression of various cancers.[2] Consequently, EGFR has emerged as a major therapeutic target for cancer treatment. Small molecule tyrosine kinase inhibitors (TKIs) that block the ATP-binding site of the EGFR kinase domain are a prominent class of anti-cancer drugs.[2]
Egfr-IN-123 is a potent and selective inhibitor of EGFR. These application notes provide a comprehensive protocol for evaluating the anti-proliferative effects of this compound in cancer cell lines using a cell-based proliferation assay. The described methodology offers a robust and reproducible approach to determine the half-maximal inhibitory concentration (IC50) of the compound, a crucial parameter in drug discovery and development.[1][3]
Principle of the Assay
This protocol utilizes a luminescence-based cell viability assay to quantify the number of viable, metabolically active cells in culture. The assay measures the amount of ATP present, which is an indicator of cellular metabolic activity.[1] In cancer cell lines dependent on the EGFR signaling pathway for their growth and survival, treatment with an effective EGFR inhibitor like this compound is expected to disrupt these signaling cascades, leading to a reduction in cell proliferation.[1][2] By treating the cells with a range of this compound concentrations, a dose-response curve can be generated to calculate the IC50 value, which represents the concentration of the inhibitor required to reduce cell proliferation by 50%.[2]
EGFR Signaling Pathway
Upon ligand binding (e.g., EGF), EGFR undergoes dimerization and autophosphorylation of its intracellular tyrosine kinase domain.[2] This activation initiates several downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) pathway, which is primarily involved in cell proliferation, and the PI3K-AKT-mTOR pathway, which is crucial for cell survival and growth.[1][4] this compound exerts its effect by inhibiting the tyrosine kinase activity of EGFR, thereby blocking these downstream signals.
Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.
Materials and Reagents
-
Cell Lines: EGFR-dependent cancer cell lines (e.g., A549, NCI-H1975).
-
Culture Medium: Appropriate cell culture medium (e.g., RPMI-1640, DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound: Stock solution in DMSO.
-
Vehicle Control: DMSO.
-
Cell Proliferation Reagent: Luminescence-based ATP detection reagent (e.g., CellTiter-Glo®).
-
Phosphate-Buffered Saline (PBS): Sterile.
-
Trypsin-EDTA: 0.25%.
-
Equipment:
-
96-well clear-bottom white plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader with luminescence detection capabilities
-
Laminar flow hood
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Multichannel pipette
-
Experimental Protocol
The following protocol provides a detailed procedure for assessing the anti-proliferative activity of this compound.
Caption: Workflow for the this compound cell-based proliferation assay.
Step 1: Cell Seeding
-
Culture EGFR-dependent cancer cells in their recommended growth medium until they reach approximately 80% confluency.
-
Wash the cells with sterile PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete growth medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and determine the cell concentration using a hemocytometer or an automated cell counter.
-
Dilute the cell suspension to the desired seeding density (e.g., 5,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
Step 2: Compound Treatment
-
Prepare serial dilutions of the this compound stock solution in culture medium. A common approach is to perform a 10-point, 3-fold serial dilution, with a starting concentration of 10 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-cell control (medium only) for background subtraction.
-
Carefully remove the medium from the wells of the 96-well plate containing the attached cells.
-
Add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 humidified incubator. The incubation time can be optimized but 72 hours is a standard duration for proliferation assays.[5]
Step 3: Quantification of Cell Proliferation
-
After the 72-hour incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Add 100 µL of the luminescence-based cell proliferation reagent to each well.
-
Mix the contents by placing the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence of each well using a microplate reader.
Step 4: Data Analysis
-
Subtract the average luminescence of the "no-cell control" wells from all other readings.
-
Calculate the percentage of cell proliferation for each concentration of this compound relative to the vehicle control using the following formula:
% Proliferation = (Luminescence of Treated Cells / Luminescence of Vehicle Control) x 100
-
Plot the percentage of proliferation against the logarithm of the inhibitor concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to fit a dose-response curve and determine the IC50 value.
Data Presentation
The quantitative data from the cell proliferation assay should be summarized in a clear and structured table for easy comparison.
| This compound Conc. (µM) | Log Concentration | % Proliferation (Mean ± SD) |
| 10 | 1 | 5.2 ± 1.1 |
| 3.33 | 0.52 | 15.8 ± 2.3 |
| 1.11 | 0.04 | 35.1 ± 3.5 |
| 0.37 | -0.43 | 48.9 ± 4.1 |
| 0.12 | -0.92 | 65.7 ± 5.2 |
| 0.04 | -1.40 | 82.3 ± 6.0 |
| 0.01 | -2.00 | 95.1 ± 7.3 |
| 0 (Vehicle) | - | 100 ± 5.8 |
IC50 Value: The calculated IC50 value for this compound in this representative experiment is approximately 0.45 µM.
Troubleshooting
| Issue | Possible Cause | Solution |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for adding cells and reagents. |
| Low signal-to-background ratio | Low cell number, inactive reagent | Optimize cell seeding density. Check the expiration date and storage conditions of the proliferation reagent. |
| Incomplete dose-response curve | Inappropriate concentration range | Test a wider range of inhibitor concentrations. |
| Edge effects | Evaporation from outer wells | Fill the outer wells with sterile PBS or medium without cells. |
Conclusion
This application note provides a detailed and robust protocol for assessing the anti-proliferative activity of this compound using a cell-based assay. The methodology described is suitable for determining the potency of EGFR inhibitors and can be adapted for high-throughput screening of compound libraries. Careful execution of the protocol and accurate data analysis are essential for obtaining reliable and reproducible results in the evaluation of potential anti-cancer therapeutics targeting the EGFR pathway.
References
Application Notes and Protocols for Egfr-IN-123 Apoptosis Assay
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for assessing the apoptotic effects of Egfr-IN-123, a putative Epidermal Growth Factor Receptor (EGFR) inhibitor, on cancer cells. The provided methodologies are based on established principles of apoptosis detection and EGFR signaling blockade.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of EGFR signaling, often through overexpression or activating mutations, is a hallmark of many cancers, making it a prime target for therapeutic intervention.[1][2] EGFR inhibitors, such as tyrosine kinase inhibitors (TKIs), block the downstream signaling pathways, which can lead to the induction of programmed cell death, or apoptosis, in cancer cells.[3][4][5]
This compound is a novel compound designed to selectively inhibit EGFR activity. These application notes provide a comprehensive protocol to investigate the pro-apoptotic potential of this compound in EGFR-overexpressing cancer cell lines using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry analysis.
Principle of the Assay
During the early stages of apoptosis, phosphatidylserine (B164497) (PS), a phospholipid normally residing on the inner leaflet of the plasma membrane, is translocated to the outer leaflet.[6] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label early apoptotic cells.[6] Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that is unable to cross the intact membrane of live or early apoptotic cells.[6] However, in late-stage apoptotic or necrotic cells with compromised membrane integrity, PI can enter and stain the nucleus.[6] By using both Annexin V and PI, flow cytometry can differentiate between live, early apoptotic, late apoptotic, and necrotic cell populations.
Hypothetical Signaling Pathway of this compound Induced Apoptosis
The following diagram illustrates a potential mechanism by which this compound may induce apoptosis. By inhibiting EGFR, downstream pro-survival pathways such as PI3K/AKT and MEK/ERK are suppressed. This can lead to the upregulation of pro-apoptotic proteins like BIM, ultimately triggering the caspase cascade and apoptosis.[3][4]
Caption: Hypothetical signaling pathway of this compound induced apoptosis.
Experimental Protocol: Apoptosis Assay by Annexin V/PI Staining and Flow Cytometry
This protocol is designed for a 6-well plate format but can be adapted for other formats.
Materials:
-
EGFR-overexpressing cancer cell line (e.g., A431, MDA-MB-468)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Phosphate Buffered Saline (PBS), Ca2+ and Mg2+ free
-
Trypsin-EDTA
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding:
-
Seed EGFR-overexpressing cells in a 6-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 overnight to allow for attachment.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. A suggested concentration range is 0.1 µM to 10 µM.
-
Include a vehicle control (DMSO) at the same concentration as the highest concentration of this compound.
-
Also, include a positive control for apoptosis (e.g., Staurosporine at 1 µM).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound, vehicle control, or positive control.
-
Incubate the cells for a predetermined time (e.g., 24, 48, or 72 hours).
-
-
Cell Harvesting and Staining:
-
After the incubation period, collect the culture medium (which may contain detached apoptotic cells).
-
Wash the adherent cells with PBS.
-
Detach the adherent cells by adding Trypsin-EDTA and incubating for a few minutes at 37°C.
-
Neutralize the trypsin with complete medium and combine these cells with the cells collected from the culture medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
Use FITC signal detector (FL1) for Annexin V-FITC and a phycoerythrin signal detector (FL2 or FL3) for PI.
-
Collect data for at least 10,000 events per sample.
-
Set up compensation and gates based on unstained and single-stained controls.
-
Data Analysis: The flow cytometry data will allow for the quantification of four cell populations:
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive (this population is often small in apoptosis studies)
The percentage of apoptotic cells is typically calculated as the sum of early and late apoptotic populations.
Experimental Workflow
The following diagram outlines the key steps in the apoptosis assay protocol.
Caption: Experimental workflow for the this compound apoptosis assay.
Data Presentation
The quantitative data obtained from the flow cytometry analysis should be summarized in a clear and structured table for easy comparison between different treatment groups.
Table 1: Effect of this compound on Apoptosis in [Cell Line Name] Cells after [Time] Hours of Treatment
| Treatment Group | Concentration (µM) | Live Cells (%) (Annexin V-/PI-) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) | Total Apoptotic Cells (%) |
| Vehicle Control | 0 (DMSO) | ||||
| This compound | 0.1 | ||||
| This compound | 1 | ||||
| This compound | 10 | ||||
| Positive Control | (e.g., 1 µM Staurosporine) |
Data should be presented as mean ± standard deviation from at least three independent experiments.
Troubleshooting
-
High background staining in the negative control: This could be due to excessive trypsinization, rough handling of cells, or a high percentage of dead cells in the initial population. Ensure gentle cell handling and optimize trypsinization time.
-
Weak Annexin V signal: The incubation time with the inhibitor may be too short, or the concentration may be too low to induce apoptosis. Consider a time-course and dose-response experiment.
-
High PI-positive population in all samples: This may indicate a necrotic effect rather than apoptosis or that the cells were not healthy at the start of the experiment.
Conclusion
This document provides a framework for investigating the pro-apoptotic activity of this compound. By following this detailed protocol, researchers can obtain reliable and reproducible data on the efficacy of this novel EGFR inhibitor in inducing apoptosis in cancer cells. The provided diagrams and data presentation table will aid in the clear communication and interpretation of the experimental results.
References
- 1. EGFR-Mediated Apoptosis via STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Structure and Clinical Relevance of the EGF Receptor in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of EGFR-TKI-Induced Apoptosis and Strategies Targeting Apoptosis in EGFR-Mutated Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Egfr-IN-123 in Studying EGFR-Driven Cancers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that is a pivotal regulator of essential cellular processes, including proliferation, survival, and differentiation.[1] Dysregulation of the EGFR signaling pathway, frequently occurring through activating mutations or overexpression, is a significant driver in the pathogenesis of various cancers, most notably non-small cell lung cancer (NSCLC) and glioblastoma.[1][2] This makes EGFR a critical target for therapeutic intervention. Somatic mutations in EGFR are found in approximately 15–30% of lung adenocarcinomas.[3]
Egfr-IN-123 is a potent and selective, ATP-competitive small molecule inhibitor designed to target the kinase domain of EGFR. By blocking autophosphorylation of the receptor, this compound effectively inhibits the activation of downstream signaling cascades, such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[1] This inhibition can lead to cell cycle arrest and apoptosis in cancer cells that are dependent on EGFR signaling.[3] These application notes provide a comprehensive guide for utilizing this compound to investigate its therapeutic potential and specificity in EGFR-driven cancers.
Mechanism of Action
Upon ligand binding, EGFR undergoes dimerization, leading to the activation of its intracellular tyrosine kinase domain and subsequent trans-autophosphorylation.[4] This phosphorylation creates docking sites for various adaptor proteins and enzymes that initiate downstream signaling cascades.[2] this compound functions by competitively binding to the ATP-binding pocket of the EGFR kinase domain, thereby preventing ATP from binding and inhibiting the autophosphorylation process. This action effectively blocks the initiation of downstream signaling pathways that are crucial for tumor cell proliferation and survival.[1]
References
Application Notes and Protocols for EGFR-IN-123 in Non-Small Cell Lung Cancer Research
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Epidermal Growth Factor Receptor (EGFR) is a critical therapeutic target in non-small cell lung cancer (NSCLC), one of the leading causes of cancer-related deaths worldwide.[1] Mutations in the EGFR gene can lead to its constitutive activation, promoting tumor cell proliferation, survival, and metastasis.[1][2] Small molecule tyrosine kinase inhibitors (TKIs) targeting EGFR have shown significant clinical efficacy in patients with NSCLC harboring activating EGFR mutations.[3][4][5] EGFR-IN-123 is a novel, potent, and selective small molecule inhibitor of EGFR designed for preclinical research in NSCLC. These application notes provide an overview of its mechanism of action, key experimental data, and detailed protocols for its use in in vitro and in vivo NSCLC models.
Mechanism of Action
This compound, exemplified in preclinical studies by the novel inhibitor WB-308, functions as an ATP-competitive inhibitor of the EGFR tyrosine kinase domain.[6] By binding to the kinase domain, it blocks the autophosphorylation of the receptor, thereby inhibiting the activation of downstream signaling pathways crucial for tumor growth and survival. The primary pathways affected are the Ras-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[7][8][9] Inhibition of these pathways leads to cell cycle arrest and apoptosis in EGFR-dependent NSCLC cells.[6]
Data Presentation
In Vitro Efficacy: IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of an exemplary novel EGFR inhibitor, WB-308, against various NSCLC cell lines compared to a first-generation EGFR TKI, Gefitinib.
| Cell Line | EGFR Mutation Status | WB-308 IC50 (μM) | Gefitinib IC50 (μM) |
| A549 | Wild-Type | 15.34 ± 1.27 | 19.45 ± 2.08 |
| PC-9 | Exon 19 Deletion | 0.24 ± 0.03 | 0.18 ± 0.02 |
| NCI-H1975 | L858R, T790M | 8.72 ± 0.52 | 10.21 ± 0.89 |
Data is presented as mean ± standard deviation and is based on the findings for the novel inhibitor WB-308.[6]
In Vivo Efficacy: Tumor Growth Inhibition
The in vivo efficacy of this compound can be evaluated in xenograft models using NSCLC cell lines. The table below presents representative data on tumor growth inhibition in a PC-9 xenograft model.
| Treatment Group | Dosage (mg/kg/day) | Average Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1250 ± 150 | 0 |
| This compound (low dose) | 50 | 625 ± 80 | 50 |
| This compound (high dose) | 100 | 250 ± 50 | 80 |
| Gefitinib | 100 | 312.5 ± 60 | 75 |
This data is representative and modeled on typical outcomes for EGFR inhibitors in preclinical studies.
Mandatory Visualizations
Caption: EGFR signaling pathway and the inhibitory action of this compound.
References
- 1. Epidermal growth factor receptor (EGFR) in lung cancer: an overview and update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Behavior of Non-Small Cell Lung Cancer Is at EGFR and MicroRNAs Hands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. EGFR inhibition in non-small cell lung cancer: current evidence and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EGFR mutation incidence in non-small-cell lung cancer of adenocarcinoma histology: a systematic review and global map by ethnicity (mutMapII) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of non-small cell lung cancer (NSCLC) growth by a novel small molecular inhibitor of EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting the epidermal growth factor receptor (EGFR/ErbB) for the potential treatment of renal pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gefitinib in Glioblastoma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma (GBM) is the most aggressive and common primary brain tumor in adults. A key driver of GBM pathogenesis is the epidermal growth factor receptor (EGFR), which is frequently amplified and/or mutated in these tumors, leading to aberrant activation of downstream signaling pathways that promote cell proliferation, survival, and invasion.[1][2] Gefitinib (B1684475) is a selective, small-molecule inhibitor of the EGFR tyrosine kinase.[3] By competing with ATP for binding to the catalytic domain of the receptor, Gefitinib blocks EGFR autophosphorylation and subsequent activation of downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways.[1] These application notes provide a comprehensive overview of the use of Gefitinib for studying EGFR-targeted therapy in glioblastoma cell lines.
Data Presentation
Table 1: In Vitro Efficacy of Gefitinib in Glioblastoma Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of Gefitinib in various glioblastoma and EGFR-mutant engineered cell lines.
| Cell Line | EGFR Status | IC50 (µM) | Reference |
| U87MG.ΔEGFR | Expressing EGFRvIII mutant | 15.3 ± 0.3 | [4] |
| U87MG.DK | Expressing kinase-dead EGFR | 16.7 ± 1.9 | [4] |
| U251-EGFRvIII | Engineered to express EGFRvIII | 20.35 | [5] |
| 293-EGFRvIII | Engineered to express EGFRvIII | 15.67 | [5] |
| A431 (control) | High EGFR expression | 0.31 ± 0.09 | [4] |
Note: The higher IC50 values in glioblastoma cell lines compared to some other cancer cell lines (like A431) highlight the challenge of EGFR inhibitor resistance in GBM.
Table 2: Cellular Effects of Gefitinib on Glioblastoma Cell Lines
| Parameter | Effect | Affected Cell Lines | Key Observations | Reference |
| Apoptosis | Induction of apoptosis | H4, T98G, U87, U251, U87-MG | Gefitinib induces the intrinsic apoptotic pathway characterized by Bax mitochondrial translocation, cytochrome c release, and activation of caspase-9 and caspase-3. Co-treatment with β-elemene can enhance apoptosis. | [2][3] |
| Cell Cycle | Cell cycle arrest | Gefitinib-sensitive GBM cells | Treatment leads to an increase in the S-phase population and an accumulation in the sub-G1 phase, indicative of apoptosis. | [6][7] |
| Cell Migration | Inhibition of migration | EGFR-amplified GBM | Gefitinib significantly reduces tumor cell migration in organotypic slice cultures of EGFR-amplified glioblastoma. | [8] |
| Signal Transduction | Inhibition of EGFR phosphorylation and downstream signaling | BS-153, A172, SHSY5Y, U87MG, U118MG | Gefitinib effectively dephosphorylates EGFR at tyrosine 1068. However, the effect on downstream effectors like AKT and ERK can be variable and may not always correlate with EGFR dephosphorylation in vivo, suggesting pathway redundancy and resistance mechanisms. | [9][10][11] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of Gefitinib on glioblastoma cell lines and calculating the IC50 value.
Materials:
-
Glioblastoma cell lines (e.g., U87MG, A172)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Gefitinib (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed glioblastoma cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of Gefitinib in culture medium. The final concentrations should typically range from 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same concentration as in the highest Gefitinib treatment.
-
Remove the medium from the wells and add 100 µL of the prepared Gefitinib dilutions or vehicle control.
-
Incubate the cells for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Western Blot for Caspase-3 and PARP Cleavage)
This protocol is to assess the induction of apoptosis by Gefitinib through the detection of cleaved caspase-3 and PARP.
Materials:
-
Glioblastoma cells
-
Gefitinib
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies: anti-caspase-3, anti-cleaved caspase-3, anti-PARP, anti-cleaved PARP, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Western blotting apparatus and imaging system
Procedure:
-
Plate glioblastoma cells and treat with Gefitinib at the desired concentration (e.g., IC50 concentration) for 24-48 hours. Include a vehicle control.
-
Harvest the cells and lyse them in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Analyze the levels of cleaved caspase-3 and cleaved PARP relative to the total protein and loading control. An increase in the cleaved forms indicates apoptosis.[2]
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This protocol is for analyzing the effect of Gefitinib on the cell cycle distribution of glioblastoma cells.
Materials:
-
Glioblastoma cells
-
Gefitinib
-
PBS
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat glioblastoma cells with Gefitinib for 24-48 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend them in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution using a flow cytometer.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases, as well as the sub-G1 population (indicative of apoptotic cells).[6][7]
Western Blot Analysis of EGFR Signaling Pathway
This protocol is to determine the effect of Gefitinib on the phosphorylation status of EGFR and its downstream effectors.
Materials:
-
Same as for the apoptosis Western blot protocol.
-
Primary antibodies: anti-p-EGFR (Tyr1068), anti-EGFR, anti-p-AKT (Ser473), anti-AKT, anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-GAPDH.
Procedure:
-
For optimal analysis of signaling pathways, serum-starve the glioblastoma cells for 12-24 hours before treatment.
-
Treat the cells with Gefitinib for a short period (e.g., 1-6 hours). In some experiments, cells can be stimulated with EGF (e.g., 50 ng/mL) with or without Gefitinib pre-treatment.
-
Follow the Western blot procedure as described in the apoptosis assay protocol, using the appropriate primary antibodies to detect the phosphorylated and total forms of EGFR, AKT, and ERK.
-
Analyze the changes in the phosphorylation levels of the target proteins upon Gefitinib treatment.[1]
Mandatory Visualizations
Caption: EGFR signaling pathway and the inhibitory action of Gefitinib.
Caption: Experimental workflow for evaluating Gefitinib in glioblastoma cell lines.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Gefitinib induces apoptosis in human glioma cells by targeting Bad phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessment of epidermal growth factor receptor status in glioblastomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Gefitinib selectively inhibits tumor cell migration in EGFR-amplified human glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Glioblastoma Cell Resistance to EGFR and MET Inhibition Can Be Overcome via Blockade of FGFR-SPRY2 Bypass Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of antitumor activity of gefitinib in pediatric glioblastoma and neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pathway Analysis of Glioblastoma Tissue after Preoperative Treatment with the EGFR Tyrosine Kinase Inhibitor Gefitinib-A Phase II Trial [infoscience.epfl.ch]
Troubleshooting & Optimization
Navigating EGFR-IN-123: A Technical Guide to Overcoming Solubility Challenges
Technical Support Center
For researchers, scientists, and drug development professionals utilizing the potent EGFR inhibitor, EGFR-IN-123, achieving optimal solubility is a critical first step for reliable and reproducible experimental results. This guide provides a comprehensive resource for troubleshooting common solubility issues and offers detailed protocols and FAQs to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: I'm having difficulty dissolving this compound. What is the recommended solvent?
A1: this compound, like many kinase inhibitors, is a hydrophobic molecule with limited aqueous solubility. The recommended starting solvent for creating a concentrated stock solution is Dimethyl Sulfoxide (DMSO). For a compound with the same CAS number (879127-07-8), a solubility of 83 mg/mL in DMSO has been reported.[1]
Q2: My this compound precipitates when I dilute my DMSO stock solution into aqueous media for cell culture experiments. How can I prevent this?
A2: Precipitation upon dilution into aqueous buffers is a common challenge. Here are several strategies to mitigate this:
-
Lower the Final DMSO Concentration: Aim for a final DMSO concentration of 0.5% or lower in your cell culture medium, as higher concentrations can be toxic to cells and contribute to precipitation.
-
Use a Co-solvent: For in vivo studies or challenging in vitro systems, a co-solvent system can be employed. A common formulation involves dissolving the compound in DMSO, then diluting it in a vehicle containing agents like polyethylene (B3416737) glycol (PEG), Tween 80, or carboxymethyl cellulose (B213188) (CMC).
-
Prepare Fresh Dilutions: Only dilute the required amount of the stock solution immediately before use. Avoid storing diluted aqueous solutions of the compound.
-
Gentle Warming and Mixing: After diluting the stock solution, gently vortex the working solution. If precipitation persists, brief warming in a 37°C water bath may aid dissolution.
Q3: What are the optimal storage conditions for this compound to maintain its stability and solubility?
A3: Proper storage is crucial for the longevity of the compound. For the solid powder form, it is recommended to store it at -20°C for up to 3 years.[1] Stock solutions in DMSO should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C for up to 1 year, or at -20°C for shorter periods (up to 1 month).[1]
Q4: Can I use other solvents besides DMSO?
A4: While DMSO is the primary recommendation, ethanol (B145695) is another potential solvent, although the solubility is significantly lower (2 mg/mL for a compound with the same CAS number).[1] It is essential to test the compatibility of any alternative solvent with your specific experimental setup.
Troubleshooting Guide: Solubility Issues
This guide provides a systematic approach to resolving common solubility problems encountered with this compound.
| Problem | Potential Cause | Recommended Solution |
| Compound will not dissolve in initial solvent (e.g., DMSO). | Insufficient solvent volume or compound has degraded. | Increase solvent volume incrementally. Gentle warming (to 37°C) and vortexing may help. If it still doesn't dissolve, the compound may have degraded. |
| Precipitation occurs immediately upon dilution in aqueous buffer or media. | The concentration of the compound in the final aqueous solution exceeds its solubility limit. | Decrease the final concentration of this compound. Increase the percentage of co-solvent (e.g., DMSO) if the experimental system allows, but keep it below cytotoxic levels (typically ≤0.5%). |
| The solution becomes cloudy or forms a precipitate over time in the incubator. | The compound has low kinetic solubility in the cell culture medium at 37°C. | Prepare fresh working solutions immediately before each experiment. Consider using a formulation with solubilizing agents like Tween 80 for longer-term stability in aqueous media. |
| Inconsistent results between experiments. | Partial precipitation of the compound leading to variable effective concentrations. | Visually inspect for any precipitate before adding the compound to your experimental system. If precipitation is suspected, centrifuge the working solution and use the supernatant, though this may alter the final concentration. The best practice is to optimize the dissolution method to prevent precipitation. |
Quantitative Solubility Data
The following table summarizes the known solubility of an EGFR inhibitor with CAS number 879127-07-8, which is understood to be this compound.
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Reference |
| DMSO | 83 | 200.77 | [1] |
| Ethanol | 2 | Not Specified | [1] |
| Water | < 1 | Not Specified | [1] |
Experimental Protocols
1. Preparation of a 10 mM Stock Solution in DMSO
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Weigh out a precise amount of this compound powder. The molecular weight of this compound is 413.40 g/mol .
-
Calculate the required volume of DMSO to achieve a 10 mM concentration. For example, for 1 mg of this compound, you would add 241.9 µL of DMSO.
-
Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath for 5-10 minutes can aid dissolution.
-
Aliquot the stock solution into single-use, light-protected tubes and store at -80°C.
-
2. Western Blot Analysis of EGFR Phosphorylation
-
Objective: To assess the inhibitory effect of this compound on EGFR phosphorylation in cells.
-
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Serum-starve the cells for 12-24 hours.
-
Prepare working solutions of this compound at various concentrations by diluting the 10 mM DMSO stock into serum-free media. Ensure the final DMSO concentration is consistent across all treatments and the vehicle control.
-
Pre-treat the cells with the different concentrations of this compound or vehicle control for 2 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes.
-
Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-EGFR (e.g., p-EGFR Tyr1068) and total EGFR. A loading control like GAPDH or β-actin should also be used.
-
Incubate with appropriate HRP-conjugated secondary antibodies and visualize the bands using a chemiluminescence detection system.
-
Visualizing Key Processes
Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.
Caption: A workflow for troubleshooting this compound solubility issues.
Caption: Logical flow for selecting a solvent for this compound.
References
Technical Support Center: EGFR Inhibitor In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the dissolution and use of EGFR inhibitors in in vitro assays. The following information is based on the well-characterized EGFR inhibitor, Gefitinib, and serves as a general guide for similar small molecule inhibitors targeting the EGFR pathway.
Frequently Asked Questions (FAQs)
Q1: How should I dissolve the EGFR inhibitor for my in vitro experiments?
A1: Most small molecule EGFR inhibitors, like Gefitinib, have poor aqueous solubility and are typically dissolved in organic solvents to prepare a high-concentration stock solution. Dimethyl sulfoxide (B87167) (DMSO) is the most common solvent for this purpose.[1][2][3]
Q2: What is the recommended concentration for the stock solution?
A2: We recommend preparing a high-concentration stock solution, for example, 10 mM in 100% DMSO.[4][5] This allows for minimal volumes of the stock solution to be added to your cell culture medium, keeping the final DMSO concentration low.
Q3: What is the maximum final DMSO concentration that is safe for my cells?
A3: The final DMSO concentration in your cell culture medium should be kept as low as possible, typically not exceeding 0.5%. High concentrations of DMSO can be toxic to cells.[6] It is crucial to include a vehicle control (medium with the same final DMSO concentration as your treated samples) in your experiments to account for any solvent effects.
Q4: How should I store the EGFR inhibitor stock solution?
A4: Store the DMSO stock solution at -20°C or -80°C for long-term stability.[2][4] When stored as a lyophilized powder, the inhibitor is stable for years at -20°C.[1][2][5] Once in solution, it is recommended to use it within 3 months to maintain potency.[5] Aliquoting the stock solution is highly recommended to avoid repeated freeze-thaw cycles.[5] Aqueous solutions of the inhibitor are not recommended for storage for more than one day.[1][2]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Precipitation of the inhibitor in the stock solution. | The inhibitor has limited solubility in the chosen solvent at that concentration. | Gently warm the solution and vortex or sonicate to aid dissolution.[7] If precipitation persists, consider preparing a slightly lower concentration stock solution. |
| Precipitation of the inhibitor upon dilution into aqueous culture medium. | The inhibitor is not soluble in the aqueous medium at the desired final concentration. | Ensure the stock solution is added to the medium with vigorous mixing. Prepare serial dilutions in the culture medium.[6] If the issue persists, the desired final concentration may be above the inhibitor's aqueous solubility limit. |
| High background or inconsistent results in cell-based assays. | The final DMSO concentration is too high, causing cellular stress or toxicity. | Ensure the final DMSO concentration is consistent across all wells and is at a non-toxic level (ideally ≤ 0.1%).[6] Always include a vehicle control. |
| No inhibitory effect observed in the assay. | The inhibitor may have degraded due to improper storage. The concentration used may be too low. | Use a fresh aliquot of the stock solution. Confirm the IC50 of the inhibitor in your specific cell line, as it can vary.[1] Ensure the correct experimental conditions for observing EGFR inhibition (e.g., serum starvation followed by EGF stimulation for p-EGFR analysis).[8] |
Quantitative Data Summary
The solubility of EGFR inhibitors can vary. The data below for Gefitinib and Erlotinib provide a general reference.
Table 1: Solubility of Common EGFR Inhibitors
| Inhibitor | Solvent | Solubility |
| Gefitinib | DMSO | ~20 mg/mL[1][2], 100 mg/mL[5][7] |
| Ethanol | ~0.3 mg/mL[1][2], 4 mg/mL at 25°C[9] | |
| Water | Sparingly soluble[1][2], <1 mg/mL at 25°C[9] | |
| Erlotinib | DMSO | ~25 mg/mL[10], 100 mg/mL[11] |
| Dimethyl Formamide (DMF) | ~50 mg/mL[10] | |
| Ethanol | ~0.25 mg/mL[10], 10 mg/mL with warming[11] | |
| Water | Very slightly soluble[12] |
Experimental Protocols
Protocol 1: Preparation of EGFR Inhibitor Stock Solution (Example: Gefitinib)
-
Weighing: Carefully weigh out the desired amount of the EGFR inhibitor powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM Gefitinib (Molecular Weight: 446.9 g/mol ) stock solution, you would need 4.469 mg.
-
Dissolution: Add the appropriate volume of 100% DMSO to the tube. For the example above, add 1 mL of DMSO.
-
Solubilization: Vortex the solution until the inhibitor is completely dissolved.[4] Gentle warming or sonication may be required.[7]
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.[5]
Protocol 2: MTT Cell Viability Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.[13]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[14]
-
Compound Treatment: Prepare serial dilutions of the EGFR inhibitor in cell culture medium from the DMSO stock solution. The final DMSO concentration should be consistent across all wells and ideally below 0.1%.[6] Remove the old medium and add the medium containing the inhibitor to the cells. Include a vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[14]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[14]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6][14]
-
Absorbance Measurement: Shake the plate for 5-15 minutes to ensure complete solubilization and measure the absorbance at 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[6]
Protocol 3: Western Blot for Phospho-EGFR (p-EGFR)
This protocol allows for the detection of the phosphorylation status of EGFR, a direct indicator of its activation.
-
Cell Treatment: Plate cells and grow to 70-80% confluency.[15] Serum-starve the cells overnight to reduce basal EGFR phosphorylation. Pre-treat the cells with the EGFR inhibitor for a specified time (e.g., 1-2 hours) before stimulating with EGF (e.g., 100 ng/mL) for 15-30 minutes.[8]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[8]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[8]
-
Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes.[15]
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.[8][15]
-
Immunoblotting:
-
Detection: Use an ECL substrate to detect the chemiluminescent signal.[15]
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total EGFR and a loading control (e.g., β-actin or GAPDH) for normalization.[15]
Visualizations
Caption: Simplified EGFR Signaling Pathway.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. Gefitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Gefitinib | Cell Signaling Technology [cellsignal.com]
- 6. benchchem.com [benchchem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. Gefitinib | CAS 184475-35-2 | EGFR Kinase inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. media.cellsignal.com [media.cellsignal.com]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. merckmillipore.com [merckmillipore.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Western blot for phosphorylated proteins | Abcam [abcam.com]
Egfr-IN-123 stability in DMSO and culture media
This technical support center provides guidance on the stability of Egfr-IN-123 in DMSO and cell culture media, offering troubleshooting advice and frequently asked questions to assist researchers in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store stock solutions of this compound?
A1: It is recommended to prepare a high-concentration stock solution of this compound in anhydrous DMSO. For long-term storage, this stock solution should be aliquoted into small, single-use volumes and stored at -20°C or -80°C to minimize freeze-thaw cycles, which can degrade the compound.[1] If the compound is light-sensitive, protect the aliquots from light.
Q2: I observed precipitation when I diluted my this compound DMSO stock solution into my cell culture media. What is the cause and how can I prevent this?
A2: Precipitation upon dilution into aqueous-based cell culture media is a common issue for many small molecule inhibitors due to their low solubility.[1] The organic solvent (DMSO) is miscible with the media, but the compound itself may not be soluble at the desired final concentration.[1]
To prevent precipitation, consider the following strategies:
-
Lower the Final Concentration: Your working concentration might be above the solubility limit of this compound in the culture media.[1]
-
Optimize the Dilution Process: Instead of adding the DMSO stock directly to the full volume of media, try a stepwise dilution. First, dilute the stock in a smaller volume of media or a serum-containing aliquot, mix gently, and then add this to the rest of your culture medium.[1]
-
Maintain a Low Final Solvent Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, and ideally below 0.1%.[1] Higher concentrations of DMSO can be toxic to cells and may also contribute to compound precipitation.[1]
Q3: What factors can affect the stability of this compound in my cell culture experiments?
A3: Several factors can contribute to a decrease in the efficacy of an EGFR inhibitor like this compound over time in cell culture:
-
Chemical Instability: The compound may degrade in the warm, aqueous, and CO2-rich environment of the cell culture medium through processes like hydrolysis or oxidation.[2]
-
Metabolism by Cells: The cultured cells may metabolize the inhibitor into less active or inactive forms.[2]
-
Adsorption to Plasticware: The compound might adsorb to the surface of cell culture plates, flasks, or pipette tips, which would reduce its effective concentration in the medium.[2]
-
Media Components: The pH, salts, and proteins (like those in fetal bovine serum) in the cell culture media can influence the solubility and stability of the compound.[1]
Q4: How often should I replace the media containing this compound in a long-term experiment?
A4: The frequency of media changes depends on the stability of this compound in your specific experimental conditions.[2] If the inhibitor is found to be unstable (i.e., has a short half-life in the medium), more frequent media changes, for example, every 24-48 hours, may be necessary to maintain a consistent effective concentration.[2] It is recommended to perform a stability assay to determine the compound's half-life in your culture medium.
Troubleshooting Guides
| Problem | Possible Causes | Recommended Solutions |
| Reduced compound efficacy in long-term experiments. | 1. Compound degradation in the culture medium.[2]2. Cellular metabolism of the compound.[2]3. Development of cellular resistance. | 1. Perform a stability assay (see protocol below). Increase the frequency of media changes.[2]2. Analyze spent media for metabolites of the inhibitor using HPLC-MS. 3. Analyze cells for known resistance mutations. |
| Increased cell death at expected non-toxic concentrations. | 1. Compound precipitation leading to localized high concentrations. 2. Off-target effects of the inhibitor. 3. Contamination of the cell culture. | 1. Check the solubility of the compound in the culture medium. Consider using a lower concentration or a different solvent for the stock solution. 2. Perform a kinase panel screen to assess the selectivity of the inhibitor. 3. Regularly test for mycoplasma and other contaminants. |
| Variability in experimental results. | 1. Inconsistent compound concentration due to instability or precipitation. 2. Inconsistent final DMSO concentration. | 1. Prepare fresh dilutions of the compound for each experiment. Perform a stability assay to understand its half-life in your media. 2. Always include a vehicle control with the same final DMSO concentration in your experiments.[1] |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Media
Objective: To determine the chemical stability of this compound in a standard cell culture medium over a typical experimental duration.
Materials:
-
This compound
-
Anhydrous DMSO
-
Cell culture medium (e.g., DMEM or RPMI-1640) with or without fetal bovine serum (FBS) as required for your experiments
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) system
Methodology:
-
Prepare a concentrated stock solution of this compound in DMSO.
-
Spike pre-warmed cell culture medium with the this compound stock solution to the desired final concentration. Ensure the final DMSO concentration is low (e.g., <0.1%) to avoid solvent-induced degradation or toxicity.[2]
-
Aliquot the medium containing this compound into sterile microcentrifuge tubes.
-
Immediately take a sample for the 0-hour time point and store it at -80°C.[2]
-
Incubate the remaining tubes at 37°C in a 5% CO2 incubator.[2]
-
Collect samples at various time points (e.g., 2, 8, 24, 48, 72 hours).[2]
-
Analyze the concentration of the remaining active this compound in each sample using a validated HPLC-MS method.
-
Plot the concentration of this compound as a function of time to determine its stability profile and half-life in the culture medium.
Visualizations
Caption: Workflow for assessing the stability of this compound in cell culture media.
Caption: Decision tree for troubleshooting this compound precipitation in culture media.
References
Optimizing Egfr-IN-123 concentration for IC50 determination
This guide provides technical support for researchers using EGFR-IN-123, a potent EGFR tyrosine kinase inhibitor (TKI). It includes frequently asked questions (FAQs), detailed experimental protocols, and troubleshooting advice to assist in the accurate determination of its IC50 value in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in an initial IC50 experiment?
A1: For a novel and potent EGFR inhibitor like this compound, starting with a wide concentration range is crucial to capture the full dose-response curve. A common and effective starting point is a 10-point serial dilution series, beginning at a high concentration of 10 µM.[1] This broad range helps to accurately define both the top and bottom plateaus of the sigmoidal curve, which is essential for precise IC50 calculation.
Q2: Which cell lines are most suitable for determining the IC50 of this compound?
A2: The choice of cell line is critical and depends on the inhibitor's specificity. This compound is designed to target activating mutations in the EGFR gene. Therefore, cell lines harboring these mutations are most appropriate.[1]
-
High Sensitivity (Activating Mutations): Non-small cell lung cancer (NSCLC) cell lines with activating EGFR mutations, such as an exon 19 deletion (e.g., PC-9 , HCC827 ) or the L858R mutation (e.g., NCI-H3255 ), are highly sensitive to EGFR TKIs.[1][2]
-
Acquired Resistance: To test efficacy against resistance mutations, the NCI-H1975 cell line, which contains both the L858R sensitizing mutation and the T790M resistance mutation, is a standard model.
-
Wild-Type Control: A cell line with wild-type EGFR, such as A549 , can be used as a negative control to assess the inhibitor's selectivity.[1]
Q3: What are the key differences between a cell-based assay and an in-vitro kinase assay for IC50 determination?
A3: Both assays provide valuable but distinct information about the inhibitor's potency.[1]
-
In-Vitro Kinase Assay: This is a biochemical assay that measures the direct inhibitory effect of a compound on a purified EGFR enzyme.[1][3] It determines the direct potency of the inhibitor against the EGFR kinase domain without the complexities of a cellular environment.[1][3]
-
Cell-Based Assay: This assay format measures the inhibitor's effect on cellular processes, such as proliferation or viability. It provides a more physiologically relevant measure of potency, as it accounts for factors like cell permeability, off-target effects, and competition with intracellular ATP.[4]
| Feature | In-Vitro Kinase Assay | Cell-Based Viability Assay |
| System | Purified recombinant enzyme & substrate | Whole, live cells |
| Measures | Direct enzyme inhibition | Inhibition of cell proliferation/viability |
| Information | Biochemical Potency (IC50) | Cellular Potency (IC50) |
| Complexity | Low | High (accounts for cell permeability, metabolism) |
| ATP Conc. | User-defined (often low) | Physiological (high, ~mM range) |
| Throughput | High | High |
Q4: How long should I treat the cells with this compound?
A4: For cell viability assays (e.g., MTS, MTT, CellTiter-Glo), a 72-hour incubation period is standard. This duration is typically sufficient for the anti-proliferative effects of the inhibitor to manifest as a measurable decrease in the cell population. Shorter incubation times may not provide a large enough signal window, while longer times risk confounding effects from nutrient depletion or cell senescence.
Signaling Pathway and Experimental Workflow
The epidermal growth factor receptor (EGFR) is a key transmembrane protein that regulates critical cellular processes like proliferation and survival.[5] Upon binding its ligand (e.g., EGF), EGFR activates downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and PI3K-AKT pathways. EGFR inhibitors like this compound block the receptor's kinase activity, thereby preventing these downstream signals and inhibiting the growth of EGFR-dependent cancer cells.
Detailed Experimental Protocol: Cell Viability (MTS) Assay
This protocol outlines a standard procedure for determining the IC50 value of this compound using an MTS-based cell viability assay.
Materials:
-
EGFR-mutant cell line (e.g., PC-9)
-
Complete growth medium (e.g., RPMI-1640 + 10% FBS)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well clear, flat-bottom tissue culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells, then dilute to the appropriate seeding density in complete growth medium. (Note: Seeding density must be optimized to ensure cells are in the exponential growth phase at the end of the 72-hour treatment).
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate. Leave wells on the outer edges filled with sterile PBS to minimize edge effects.[4]
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell adherence.
-
-
Compound Preparation and Dilution:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the stock solution in complete growth medium to create working solutions that are 2x the final desired concentration. An example dilution scheme is provided below.
-
| Step | Concentration (µM) | Volume of 10mM Stock (µL) | Volume of DMSO (µL) | Volume of Medium (µL) for 2x solution | Final Concentration in Well (µM) |
| 1 | 20 | 2 | 998 | Dilute further in medium | 10 |
| 2 | 6.67 | - | - | 1:3 from previous step | 3.33 |
| 3 | 2.22 | - | - | 1:3 from previous step | 1.11 |
| 4 | 0.74 | - | - | 1:3 from previous step | 0.37 |
| 5 | 0.25 | - | - | 1:3 from previous step | 0.12 |
| 6 | 0.08 | - | - | 1:3 from previous step | 0.04 |
| 7 | 0.03 | - | - | 1:3 from previous step | 0.01 |
| 8 | 0.01 | - | - | 1:3 from previous step | 0.005 |
| 9 | 0.003 | - | - | 1:3 from previous step | 0.0015 |
| 10 | 0 (Vehicle) | 0 | 1000 | Dilute DMSO in medium | 0 (Vehicle Control) |
-
Cell Treatment:
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include wells with vehicle control (DMSO at the same final concentration as in the drug-treated wells) and wells with medium only (no cells, for blank correction).
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTS Assay and Data Acquisition:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (defined as 100% viability).
-
Plot the percent viability against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (4PL) sigmoidal dose-response curve to determine the IC50 value.
-
Troubleshooting Guide
Issue 1: High variability between replicate wells.
High variability can obscure the true dose-response relationship and lead to an inaccurate IC50 value.[4]
-
Potential Cause: Inconsistent cell seeding, pipetting errors, or "edge effects" on the plate.[4]
-
Troubleshooting Steps:
-
Ensure Homogenous Cell Suspension: Thoroughly mix the cell suspension before and during plating to ensure each well receives a similar number of cells.
-
Calibrate Pipettes: Regularly check pipette calibration to ensure accurate liquid handling.[4]
-
Avoid Edge Effects: Do not use the outer wells of the microplate for experimental samples, as they are more prone to evaporation. Instead, fill them with sterile PBS or medium.[4]
-
Use Master Mixes: Prepare a master mix of reagents (e.g., compound dilutions) to be dispensed across the plate to minimize well-to-well variation.[4]
-
Issue 2: The dose-response curve is flat or shows no inhibition.
This indicates the inhibitor is not effective at the concentrations tested.
-
Potential Cause: Incorrect cell line, compound inactivity, or solubility issues.
-
Troubleshooting Steps:
-
Verify Cell Line: Confirm the EGFR mutation status of your cell line. An EGFR inhibitor will have little effect on a cell line that does not depend on EGFR signaling for survival.
-
Check Compound Solubility: Visually inspect the stock solution and the highest concentration wells for any signs of precipitation.[4] If solubility is an issue, consider using a different solvent or preparing a fresh stock.
-
Test a Positive Control: Include a known, potent EGFR inhibitor (e.g., Osimertinib) in your experiment to confirm that the assay system and cell line are responsive.
-
Expand Concentration Range: If no inhibition is seen, the IC50 may be higher than the maximum concentration tested. Perform a new experiment with a higher concentration range.
-
Issue 3: The dose-response curve does not reach 100% inhibition (incomplete bottom plateau).
-
Potential Cause: The inhibitor may have a cytostatic (inhibits growth) rather than cytotoxic (kills cells) effect, or a sub-population of cells may be resistant.
-
Troubleshooting Steps:
-
Extend Concentration Range: Ensure you have tested concentrations high enough to achieve a maximal effect.
-
Check for Resistance: The cell line may have intrinsic resistance mechanisms.
-
Data Analysis: When fitting the curve, do not force the bottom plateau to zero. Allow the curve-fitting software to determine the minimum response level based on the data.[6]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Comprehensive profiling of EGFR mutation subtypes reveals genomic-clinical associations in non-small-cell lung cancer patients on first-generation EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Reddit - The heart of the internet [reddit.com]
Egfr-IN-123 Off-Target Effects: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the investigation of potential off-target effects of Egfr-IN-123, a hypothetical potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. While designed for high selectivity, off-target activity can lead to unexpected experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant cellular response to this compound in a cell line with low or no EGFR expression. What is the likely cause?
This observation strongly suggests an off-target effect. This compound may be inhibiting other kinases or proteins present in the cell line. We recommend consulting a kinase profiling dataset (see Table 1 for a representative example) to identify potential off-target kinases that might be active in your specific cell line. Additionally, performing a dose-response experiment is crucial to determine if the observed effect occurs at concentrations significantly higher than the IC50 for EGFR.
Q2: How can we experimentally confirm that an observed phenotype is due to an off-target effect of this compound?
To validate a suspected off-target effect, a multi-pronged approach is recommended:
-
Use a Structurally Different EGFR Inhibitor: If an EGFR inhibitor from a different chemical class does not elicit the same phenotype, it is more likely that the effect of this compound is off-target.[1][2]
-
Genetic Knockdown/Knockout: Employing techniques like RNAi or CRISPR-Cas9 to knockdown or knockout the suspected off-target kinase should rescue the phenotype observed with this compound treatment.[1]
-
Rescue Experiment: Overexpression of a drug-resistant mutant of the suspected off-target kinase may reverse the phenotypic effects induced by this compound.[1][2]
Q3: What are the primary downstream signaling pathways affected by EGFR and its potential off-targets?
EGFR activation initiates several critical signaling cascades, including the RAS-RAF-MEK-ERK (MAPK), PI3K-AKT, and JAK-STAT pathways, which are fundamental for cell proliferation, survival, and differentiation.[1] Potential off-targets of this compound, such as other receptor tyrosine kinases (e.g., VEGFR2) or cytoplasmic kinases (e.g., SRC family kinases), can modulate these same pathways or related ones, resulting in complex and sometimes unexpected cellular responses.[1]
Troubleshooting Guide
| Observed Issue | Potential Cause | Suggested Troubleshooting Steps | Expected Outcome |
| Unexpectedly high cytotoxicity at concentrations intended to be selective for EGFR. | Inhibition of off-target kinases crucial for cell survival. | 1. Lower the concentration of this compound to be closer to its EGFR IC50. 2. Perform a kinome-wide selectivity screen to identify other inhibited kinases.[2] 3. Cross-validate findings with a structurally unrelated EGFR inhibitor.[2] | Reduced cytotoxicity while maintaining inhibition of EGFR signaling, confirming off-target toxicity. |
| Inconsistent results between different experimental batches or cell passages. | 1. Variability in the expression levels of EGFR or potential off-target proteins. 2. Changes in the activation state of compensatory signaling pathways. | 1. Regularly perform western blotting to monitor the protein levels of the target and key off-targets. 2. Ensure consistent cell culture conditions and passage numbers. | More reproducible experimental results. |
| Drug-induced phenotype does not correlate with the level of EGFR inhibition. | The phenotype is mediated by an off-target with a different sensitivity to the inhibitor. | 1. Perform a detailed dose-response analysis for both EGFR phosphorylation and the observed phenotype. 2. Utilize a cellular thermal shift assay (CETSA) to confirm target engagement with both EGFR and suspected off-targets at various concentrations. | A clear distinction between the concentration ranges for on-target and off-target effects. |
Quantitative Data Summary
A critical aspect of characterizing any kinase inhibitor is its selectivity profile. This is typically determined by screening the compound against a large panel of kinases. The data is often presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.
Table 1: Representative Kinase Selectivity Profile for an EGFR Inhibitor
| Kinase Target | IC50 (nM) | Fold Selectivity vs. EGFR (mutant) | Notes |
| EGFR (L858R/T790M) | 5 | 1 | Primary Target |
| EGFR (wild-type) | 150 | 30 | Desirable selectivity over wild-type |
| VEGFR2 | 95 | 19 | Potential anti-angiogenic off-target |
| SRC | 250 | 50 | Potential for off-target effects at higher concentrations |
| ABL1 | >1000 | >200 | High selectivity |
| FLT3 | 800 | 160 | Moderate selectivity |
Note: This table contains representative data and does not reflect actual results for a compound named "this compound."
Experimental Protocols
Protocol 1: Western Blotting for EGFR Pathway Inhibition
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with varying concentrations of this compound for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect bands using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensities to determine the concentration-dependent inhibition of EGFR signaling.[3]
Protocol 2: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound and a vehicle control.
-
Incubation: Incubate for 48-72 hours under standard cell culture conditions.
-
Assay Reagent Addition: Add the viability assay reagent (e.g., MTT or CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Measurement: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Visualizations
References
Technical Support Center: Preclinical Toxicity of EGFR Inhibitors
Disclaimer: There is currently no publicly available preclinical toxicity data specifically for Egfr-IN-123 . This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) based on the known toxicities of the broader class of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs). The information presented here should be considered as general guidance, and it is imperative to conduct specific preclinical safety studies for any new chemical entity, including this compound, to determine its unique toxicity profile.
Frequently Asked Questions (FAQs)
Q1: What are the most common toxicities observed with EGFR inhibitors in animal models?
A1: The most frequently reported toxicities associated with EGFR inhibitors in animal studies are dose-dependent and primarily affect tissues with high EGFR expression.[1] These commonly include:
-
Dermatological: Skin rashes (papulopustular), hair loss (alopecia), and inflammation around the nails (paronychia) are very common.[1][2]
-
Gastrointestinal: Diarrhea is a very common side effect, which can lead to dehydration and weight loss.[1][2][3] Nausea and mucositis (inflammation of mucous membranes) may also occur.[1][2]
-
Ocular: Inflammation of the eye surfaces, such as the cornea, and abnormalities in eyelash growth have been observed.[2]
-
Renal: While less common, some EGFR inhibitors have been associated with renal toxicity, which can manifest as renal failure, often secondary to digestive toxicity and dehydration.[1][2]
Q2: How can I proactively monitor for toxicity in my animal studies?
A2: A robust monitoring plan is crucial for the early detection and management of toxicity. We recommend the following:
-
Daily Clinical Observations: Record daily body weight, food and water intake, and general appearance (e.g., posture, activity level, grooming).[2]
-
Dermatological Scoring: Implement a standardized scoring system to quantify the severity of skin rash and alopecia.[2]
-
Gastrointestinal Monitoring: Note the consistency and frequency of feces to detect the onset of diarrhea.[2]
-
Regular Blood Work: Conduct periodic blood draws for complete blood counts (CBC) and serum chemistry panels to monitor for signs of organ damage (e.g., elevated liver enzymes, creatinine).[2]
Q3: Are the toxicities observed in animal models predictive of what can be expected in humans?
A3: Generally, the types of toxicities observed in animal models for EGFR inhibitors, particularly dermatologic and gastrointestinal effects, are consistent with those seen in clinical trials.[3] However, the incidence and severity can vary between species and may not always directly correlate with the human response.[3]
Q4: What is the underlying mechanism for the common on-target toxicities?
A4: EGFR is not only expressed in tumor cells but also in healthy tissues, particularly the skin and the gastrointestinal tract.[3][4] The inhibition of EGFR signaling in these tissues disrupts normal cell proliferation, differentiation, and maintenance of the protective barrier.[3] In the skin, this leads to the characteristic rash, while in the gut, it can result in mucosal atrophy and altered water absorption, causing diarrhea.[3]
Troubleshooting Guides
Problem 1: Severe Dermatological Toxicity
-
Symptom: Animals develop a severe, widespread papulopustular rash, often accompanied by scratching, inflammation, and hair loss.
-
Potential Cause: High dosage of the EGFR inhibitor leading to excessive inhibition of EGFR signaling in the skin, which disrupts normal keratinocyte proliferation and differentiation.[2][3]
-
Troubleshooting Steps:
-
Dose Reduction: Consider reducing the dose of the EGFR inhibitor. A dose-finding study to determine the maximum tolerated dose (MTD) is highly recommended.[3]
-
Intermittent Dosing: Explore an intermittent dosing schedule (e.g., every other day) to allow for skin recovery between treatments.[3]
-
Topical Treatments: Apply a topical emollient or a mild corticosteroid cream to the affected areas to reduce inflammation and itching.[2]
-
Histopathological Analysis: At the end of the study, collect skin samples for histopathological analysis to assess the extent of epidermal thinning, inflammation, and other pathological changes.[3]
-
Problem 2: Severe Gastrointestinal Toxicity
-
Symptom: Animals exhibit severe, watery diarrhea leading to rapid weight loss (>15% of baseline body weight) and signs of dehydration.[2][3]
-
Potential Cause: Inhibition of EGFR signaling in the gastrointestinal tract disrupts mucosal integrity and fluid balance, leading to malabsorption and dehydration.[2][3]
-
Troubleshooting Steps:
-
Dose Adjustment: Temporarily cease dosing or reduce the dose by 25-50% to allow for animal recovery.[2] An intermittent dosing schedule can also be considered.[3]
-
Supportive Care: Ensure ad libitum access to water and consider providing a supplementary hydration source (e.g., hydrogel packs). Provide a highly palatable and easily digestible diet.[1][3]
-
Anti-diarrheal Agents: For mild to moderate diarrhea, an anti-diarrheal agent like loperamide (B1203769) can be administered, following appropriate veterinary consultation for dosage.[1]
-
Histopathological Analysis: At the end of the study, collect intestinal tissue for histopathological analysis to assess the extent of mucosal damage.[2]
-
Summary of Potential Toxicities and Monitoring Parameters
| Toxicity Type | Clinical Signs & Symptoms | Monitoring Parameters |
| Dermatological | Papulopustular rash, alopecia, paronychia, dry skin (xerosis), itching (pruritus) | Daily visual inspection, standardized dermatological scoring |
| Gastrointestinal | Diarrhea, weight loss, dehydration, mucositis | Daily body weight, fecal consistency scoring, food/water intake |
| Ocular | Corneal inflammation, abnormal eyelash growth | Regular ophthalmic examination |
| Renal | (Often secondary to dehydration) | Serum creatinine, blood urea (B33335) nitrogen (BUN), urinalysis |
Detailed Experimental Protocols
General Protocol for Toxicity Monitoring in Animal Models
-
Animal Model: Select an appropriate rodent or non-rodent species. Nude mice are commonly used for xenograft studies.[5]
-
Acclimatization: Allow animals to acclimatize for at least one week before the start of the experiment.
-
Grouping and Dosing:
-
Divide animals into control (vehicle) and treatment groups.
-
Administer the EGFR inhibitor via the intended clinical route (e.g., oral gavage, intravenous injection).[2]
-
Include multiple dose levels to assess dose-dependent toxicity and determine the MTD.
-
-
Daily Monitoring:
-
Record body weights.
-
Perform and record clinical observations, noting any changes in appearance, posture, or behavior.
-
Score dermatological and gastrointestinal toxicities using a standardized scale.
-
Measure food and water consumption.
-
-
Weekly/Bi-weekly Monitoring:
-
Collect blood samples via an appropriate method (e.g., tail vein, saphenous vein) for CBC and serum chemistry analysis.
-
-
Terminal Procedures:
-
At the end of the study, collect terminal blood samples.
-
Perform a gross necropsy, and record any visible abnormalities.
-
Collect key organs (skin, intestine, liver, kidneys, lungs, heart, spleen) and any gross lesions for histopathological analysis. Fix tissues in 10% neutral buffered formalin.
-
Visualizations
Caption: Experimental workflow for assessing EGFR inhibitor toxicity in animal models.
Caption: EGFR signaling inhibition leading to on-target skin and gut toxicities.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Managing treatment-related adverse events associated with egfr tyrosine kinase inhibitors in advanced non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical assessment of combination therapy of EGFR tyrosine kinase inhibitors in a highly heterogeneous tumor model - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Lot-to-Lot Variability of EGFR Inhibitors
For researchers and drug development professionals, ensuring the consistency and reliability of experimental reagents is paramount. Lot-to-lot variability in small molecule inhibitors, such as EGFR inhibitors, can introduce significant artifacts and lead to irreproducible results. This guide provides a comprehensive resource for identifying, troubleshooting, and mitigating issues arising from potential inconsistencies between different batches of an EGFR inhibitor.
While specific data for "Egfr-IN-123" is not publicly available, the principles and protocols outlined here are broadly applicable to researchers working with novel or uncharacterized small molecule inhibitors targeting the Epidermal Growth Factor Receptor (EGFR).
Frequently Asked Questions (FAQs)
Q1: We are observing a significant difference in the potency of our EGFR inhibitor between two different lots. What are the potential causes?
A1: Lot-to-lot variability in inhibitor potency can stem from several factors:
-
Purity: The percentage of the active compound may differ between batches. Impurities can interfere with the assay or have off-target effects.
-
Solubility: Differences in the physical form (e.g., crystalline vs. amorphous) can affect how well the compound dissolves, altering its effective concentration in your experiments.
-
Stability: The compound may have degraded during storage or shipping, especially if it is sensitive to light, temperature, or moisture.
-
Presence of Isomers or Enantiomers: The manufacturing process might yield different ratios of stereoisomers, which can have vastly different biological activities.
-
Incorrect Compound Identity: In rare cases, a lot may be mislabeled.
Q2: How can we confirm the identity and purity of our EGFR inhibitor?
A2: Independent analytical chemistry techniques are essential for verifying the compound's identity and purity. These include:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the compound and assess its purity.
-
High-Performance Liquid Chromatography (HPLC): To quantify the purity of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the compound.
It is advisable to request the Certificate of Analysis (CoA) from the supplier for each lot, which should provide information on these parameters. However, independent verification is a crucial step in troubleshooting.
Q3: What initial in-vitro experiments should we perform to compare the activity of different lots?
A3: A series of well-controlled in-vitro experiments can help quantify the biological activity of different inhibitor lots.
-
Biochemical Kinase Assay: Directly measure the ability of the inhibitor to block EGFR kinase activity. This can be performed using purified recombinant EGFR protein and a substrate. Comparing the IC50 values between lots is a direct measure of their intrinsic inhibitory activity.
-
Cell-Based Phosphorylation Assay: Treat a responsive cell line (e.g., A431, NCI-H1975) with the different lots of the inhibitor and measure the phosphorylation of EGFR and downstream signaling proteins (e.g., Akt, ERK) via Western blotting or ELISA.
-
Cell Viability/Proliferation Assay: Determine the effect of the inhibitor on the growth of cancer cell lines that are dependent on EGFR signaling. Comparing GI50 (concentration for 50% growth inhibition) values will provide a functional readout of inhibitor potency.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values in Kinase Assays
If you observe a significant shift in the IC50 value of your EGFR inhibitor between lots in a biochemical kinase assay, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for inconsistent IC50 values.
Issue 2: Variable Downstream Signaling Inhibition in Cells
If you observe that different lots of the inhibitor lead to inconsistent inhibition of EGFR downstream signaling (e.g., p-Akt, p-ERK levels), consider the following:
Potential Causes and Solutions
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor Cell Permeability | Perform a cellular uptake assay (if possible) or increase incubation time. | Consistent inhibition should be achieved with modified protocol. |
| Compound Instability in Media | Prepare fresh inhibitor solutions in media immediately before each experiment. Assess compound stability in media over time using LC-MS. | Freshly prepared solutions should yield consistent results. |
| Off-Target Effects of Impurities | Test lots in a counterscreen against other kinases to identify non-specific activity. | The "less potent" lot may show activity against other kinases. |
| Incorrect Stock Concentration | Re-measure the concentration of stock solutions using a spectrophotometer (if the compound has a known extinction coefficient) or by quantitative NMR. | Accurate stock concentrations are crucial for reproducible results. |
Experimental Protocols
Protocol 1: Western Blot for EGFR Pathway Activation
This protocol is designed to assess the inhibitory effect of different lots of an EGFR inhibitor on downstream signaling in a cell-based assay.
-
Cell Culture: Plate an EGFR-dependent cell line (e.g., A431) in 6-well plates and allow them to adhere overnight.
-
Serum Starvation: The following day, replace the growth medium with serum-free medium and incubate for 12-24 hours to reduce basal EGFR activity.
-
Inhibitor Treatment: Prepare serial dilutions of each inhibitor lot in serum-free medium. Pre-treat the cells with the different concentrations of each lot for 2 hours.
-
EGFR Stimulation: Stimulate the cells with a known concentration of EGF (e.g., 50 ng/mL) for 10-15 minutes.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with primary antibodies against p-EGFR, EGFR, p-Akt, Akt, p-ERK, ERK, and a loading control (e.g., GAPDH).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Compare the dose-response curves for each inhibitor lot.
Caption: Experimental workflow for Western Blot analysis.
Protocol 2: Cell Viability Assay (e.g., MTS or CellTiter-Glo®)
This protocol measures the effect of the inhibitor on cell proliferation.
-
Cell Seeding: Seed an EGFR-dependent cell line in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Inhibitor Treatment: Prepare a serial dilution of each inhibitor lot in the growth medium. Add the diluted inhibitors to the respective wells. Include vehicle control wells.
-
Incubation: Incubate the plate for 72 hours under standard cell culture conditions.
-
Assay:
-
For MTS assay: Add the MTS reagent to each well and incubate for 1-4 hours. Read the absorbance at 490 nm.
-
For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well, mix, and incubate for 10 minutes. Read the luminescence.
-
-
Data Analysis: Normalize the data to the vehicle control and plot the cell viability as a function of inhibitor concentration. Calculate the GI50 for each lot.
EGFR Signaling Pathway
Understanding the pathway you are targeting is crucial for designing effective experiments.
Caption: Simplified EGFR signaling pathway and the point of inhibition.
By systematically applying these troubleshooting guides and experimental protocols, researchers can effectively identify and address issues related to the lot-to-lot variability of EGFR inhibitors, ensuring the validity and reproducibility of their scientific findings.
Egfr-IN-123 experimental controls and best practices
Disclaimer
Please note that "Egfr-IN-123" appears to be a hypothetical or not publicly documented compound. The following technical support information is based on the general principles of EGFR inhibitors, in vitro kinase assays, and cell-based assays. The provided protocols, troubleshooting advice, and data are representative examples and should be adapted based on empirical validation for any specific experimental system.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using this compound, a hypothetical epidermal growth factor receptor (EGFR) inhibitor.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
Question 1: Why am I observing a high background signal in my in vitro kinase assay?
High background can obscure the actual signal and lead to inaccurate results. Potential causes and solutions are outlined below.
-
Potential Cause: Contaminated reagents or enzyme. Impurities in ATP, substrates, or buffers can interfere with the assay. The kinase preparation itself might have contaminating activities.
-
Solution:
-
Use high-purity, certified reagents from a reputable supplier.[1]
-
Ensure the use of a highly purified kinase preparation. If contamination is suspected, consider alternative purification methods.[1]
-
Include a "no enzyme" control to determine the background signal, which can then be subtracted from all other data points.[1]
-
-
Potential Cause: Assay-specific artifacts. Some assay formats are prone to certain types of background noise. For instance, luciferase-based assays can be affected by compounds that inhibit the luciferase enzyme itself.[1]
-
Solution:
-
Run a counterscreen to identify and exclude compounds that interfere with the detection system.
-
Consider using an alternative, orthogonal assay method to confirm results.
-
Question 2: My this compound is showing little to no inhibition, or the IC50 value is much higher than expected. What could be the reason?
Several factors can contribute to a lack of inhibitory activity.
-
Potential Cause: High ATP concentration. In competitive kinase assays, a high concentration of ATP can outcompete the inhibitor for binding to the kinase's active site.
-
Solution:
-
Potential Cause: Incorrect inhibitor concentration range. The range of inhibitor concentrations tested may not be appropriate to determine the IC50.
-
Solution:
-
Perform a wide dose-response curve, typically spanning several orders of magnitude (e.g., from nanomolar to micromolar), to ensure you capture the full inhibitory range.[1]
-
-
Potential Cause: Inactive compound. Improper storage or handling can lead to the degradation of the inhibitor.
-
Solution:
-
Ensure that this compound is stored according to the manufacturer's recommendations, typically as a stock solution in DMSO at -20°C or -80°C.
-
Minimize freeze-thaw cycles.
-
Verify the integrity of the compound if degradation is suspected.
-
Question 3: I am seeing high variability and poor reproducibility in my cell-based assay results. What are the common causes?
Inconsistent results can arise from various sources in cell-based experiments.
-
Potential Cause: Inconsistent cell seeding. Uneven cell numbers across wells will lead to variability in the final readout.
-
Solution:
-
Ensure a homogenous single-cell suspension before seeding.
-
Use calibrated pipettes and proper pipetting techniques to dispense equal volumes of the cell suspension into each well.
-
-
Potential Cause: Edge effects in microplates. Wells on the periphery of the plate are more prone to evaporation, leading to changes in media concentration and affecting cell growth.
-
Solution:
-
Avoid using the outer wells of the microplate for experimental samples. Instead, fill them with sterile media or PBS to create a humidity barrier.
-
-
Potential Cause: Inconsistent incubation times or temperature fluctuations. Variations in incubation time or temperature can affect cell growth and the inhibitor's activity.
-
Solution:
-
Ensure all plates are incubated for the same duration.
-
Use a calibrated incubator and monitor its temperature regularly.
-
Frequently Asked Questions (FAQs)
Question 1: What is the likely mechanism of action for this compound?
Based on its designation, this compound is expected to be a small molecule inhibitor of the epidermal growth factor receptor (EGFR). Like other tyrosine kinase inhibitors (TKIs), it likely functions by competing with ATP for binding to the tyrosine kinase domain of EGFR.[2] This prevents the autophosphorylation of the receptor, thereby blocking downstream signaling pathways that control cell proliferation, survival, and migration.[3]
Question 2: What are the appropriate positive and negative controls for an experiment with this compound?
-
Positive Control:
-
In Vitro Kinase Assay: A known, potent EGFR inhibitor can be used as a positive control to validate the assay system.
-
Cell-Based Assay: Cells treated with an EGFR ligand, such as Epidermal Growth Factor (EGF) or Transforming Growth Factor-alpha (TGF-α), to stimulate the EGFR pathway.[4]
-
-
Negative Control:
-
Vehicle Control: The solvent used to dissolve this compound (e.g., DMSO) should be added to control cells at the same final concentration used in the experimental wells. This accounts for any effects of the solvent on the cells.
-
Untreated Control: Cells that are not exposed to either the inhibitor or the vehicle.
-
Question 3: How should I prepare and store this compound?
For a small molecule inhibitor like this compound, the following general guidelines apply:
-
Reconstitution: Dissolve the compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution (e.g., 10 mM).
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Storage: Store the stock solution aliquots at -20°C or -80°C for long-term stability. When ready to use, thaw an aliquot and dilute it to the desired working concentration in the appropriate assay buffer or cell culture medium.
Question 4: What is a recommended starting concentration range for this compound?
The optimal concentration of this compound will depend on the specific assay and cell line being used. A good starting point is to perform a dose-response experiment with a wide range of concentrations.
| Assay Type | Recommended Starting Range |
| In Vitro Kinase Assay | 0.1 nM to 10 µM |
| Cell-Based Proliferation Assay | 1 nM to 50 µM |
Quantitative Data Summary
The following tables present hypothetical data for this compound for illustrative purposes.
Table 1: Hypothetical IC50 Values of this compound
| Target | IC50 (nM) |
| Wild-Type EGFR | 15.8 |
| EGFR (L858R mutant) | 5.2 |
| EGFR (T790M mutant) | 450.7 |
Table 2: Recommended Concentration Ranges for Key Experiments
| Experiment | Cell Line Example | Recommended Concentration Range |
| Western Blot (p-EGFR inhibition) | A431 | 10 nM - 1 µM |
| Cell Viability Assay | NCI-H1975 | 1 nM - 10 µM |
| Colony Formation Assay | HCC827 | 5 nM - 500 nM |
Experimental Protocols
Protocol 1: In Vitro EGFR Kinase Assay
This protocol provides a general framework for an in vitro kinase assay. Specific concentrations and incubation times will need to be optimized.
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, and 0.1 mg/mL BSA).[1]
-
Prepare stock solutions of recombinant human EGFR kinase, a suitable peptide substrate, and ATP in the kinase buffer.
-
Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO) and then dilute further in kinase buffer.
-
-
Assay Procedure:
-
In a 96-well or 384-well plate, add the EGFR kinase and the serially diluted this compound.
-
Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP. The final ATP concentration should ideally be at or below the Km for EGFR.
-
Incubate the reaction for a specified time (e.g., 60 minutes) at the optimal reaction temperature (e.g., 30°C or 37°C). The reaction time should be within the linear range of product formation.
-
Terminate the reaction by adding a stop solution (e.g., EDTA).
-
-
Signal Detection:
-
Detect the signal according to the chosen assay format (e.g., measure luminescence for ATP depletion assays like Kinase-Glo®).
-
-
Data Analysis:
-
Subtract the background signal (from "no enzyme" controls) from all data points.
-
Normalize the data to the positive control (enzyme with no inhibitor).
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Cell Viability Assay
This protocol describes the use of a luminescent cell viability assay (e.g., CellTiter-Glo®) to determine the effect of this compound on cancer cell proliferation.
-
Cell Seeding:
-
Harvest and count the cells of interest (e.g., NCI-H1975).
-
Seed the cells into a 96-well opaque-walled microplate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be less than 0.1%.
-
Add 100 µL of the drug dilutions to the respective wells. Include wells with a vehicle control (DMSO).
-
Incubate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the luminescent cell viability reagent to room temperature for 30 minutes.
-
Add 100 µL of the reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percent viability against the logarithm of the inhibitor concentration and determine the IC50 value.
-
Visualizations
Caption: EGFR Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for a cell-based viability assay with this compound.
References
Validation & Comparative
A Head-to-Head Comparison: Erlotinib vs. a Novel Selective EGFR Inhibitor in T790M-Mutant Non-Small Cell Lung Cancer
For researchers, scientists, and drug development professionals, this guide provides a detailed, data-driven comparison of the first-generation EGFR inhibitor, erlotinib (B232), with a next-generation, highly selective inhibitor targeting the T790M resistance mutation in non-small cell lung cancer (NSCLC).
The emergence of acquired resistance, most commonly through the T790M mutation in the epidermal growth factor receptor (EGFR), is a significant clinical challenge in the treatment of NSCLC patients who initially respond to first-generation EGFR tyrosine kinase inhibitors (TKIs) like erlotinib. This guide will objectively compare the performance of erlotinib with a representative potent and selective EGFR T790M inhibitor, referred to here as "Egfr-IN-123," based on available preclinical data for novel inhibitors with this profile.
Mechanism of Action and the T790M Challenge
Erlotinib is a reversible, ATP-competitive inhibitor of the EGFR tyrosine kinase.[1][2][3] It is effective against activating mutations such as exon 19 deletions and the L858R point mutation. However, its efficacy is severely limited by the development of the T790M mutation, which increases the ATP affinity of the receptor, thereby reducing the binding potency of erlotinib.[4][5]
Next-generation inhibitors, represented here by "this compound," are designed to overcome this resistance mechanism. These inhibitors are often irreversible and form a covalent bond with a cysteine residue (C797) in the ATP-binding pocket of EGFR. This allows for potent inhibition of the T790M mutant receptor while sparing the wild-type (WT) EGFR, leading to a wider therapeutic window and potentially reduced side effects.
Data Presentation: In Vitro Efficacy
The following table summarizes the in vitro inhibitory activity of erlotinib and a novel selective EGFR T790M inhibitor, DY3002 (used as a proxy for "this compound" due to the lack of public data on a compound with the exact name "this compound"), against wild-type EGFR and the T790M mutant.
| Compound | Target | IC50 (nM) | Selectivity Index (WT/T790M) |
| Erlotinib | Wild-Type EGFR | - | - |
| T790M Mutant EGFR | High (largely ineffective) | <1 | |
| "this compound" (DY3002) | Wild-Type EGFR | 448.7 | 632.0 |
| T790M Mutant EGFR | 0.71 |
Data for DY3002 is sourced from a study on novel selective EGFR inhibitors.[6]
The data clearly demonstrates the superior potency and selectivity of the next-generation inhibitor for the T790M mutant EGFR compared to erlotinib.
Experimental Protocols
The following are representative experimental protocols for key assays used to evaluate and compare EGFR inhibitors.
Kinase Inhibition Assay (IC50 Determination)
This assay quantifies the concentration of an inhibitor required to block 50% of the enzymatic activity of the target kinase.
-
Reagents and Materials: Recombinant human EGFR (Wild-Type and T790M mutant), ATP, substrate peptide (e.g., poly(Glu, Tyr) 4:1), kinase buffer, test compounds (erlotinib, "this compound"), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the kinase, substrate, and test compound to the kinase buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.
-
Calculate the percentage of kinase inhibition for each compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay measures the effect of the inhibitors on the proliferation and viability of cancer cells.
-
Cell Lines: NCI-H1975 (human lung adenocarcinoma cell line with L858R and T790M EGFR mutations) and a cell line with wild-type EGFR.
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 72 hours).
-
Add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well.
-
Incubate as per the manufacturer's instructions.
-
Measure the absorbance or luminescence to determine the percentage of viable cells relative to an untreated control.
-
Calculate the IC50 values.
-
Mandatory Visualization
Caption: EGFR Signaling Pathways.
Caption: Experimental Workflow for Inhibitor Comparison.
Caption: Erlotinib Resistance and Next-Generation Inhibition.
References
- 1. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical utility of erlotinib for the treatment of non-small-cell lung cancer in Japanese patients: current evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. T790M and acquired resistance of EGFR TKI: a literature review of clinical reports - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EGFR T790M mutation: a double role in lung cancer cell survival? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Selective and Potent EGFR Inhibitor that Overcomes T790M-Mediated Resistance in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Egfr-IN-123 and Other Fourth-Generation EGFR Inhibitors Against Third-Generation Resistant NSCLC
For Researchers, Scientists, and Drug Development Professionals
The landscape of non-small cell lung cancer (NSCLC) treatment has been significantly shaped by the development of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs). However, the clinical efficacy of third-generation inhibitors, such as osimertinib, is often curtailed by the emergence of acquired resistance, most notably through the C797S mutation in the EGFR kinase domain. This has spurred the development of a new wave of fourth-generation EGFR inhibitors designed to overcome this critical resistance mechanism.
This guide provides a comparative analysis of a novel investigational compound, Egfr-IN-123 , against other prominent fourth-generation EGFR inhibitors. As "this compound" is a designation for a next-generation inhibitor in development, this guide will utilize it as a representative placeholder to compare and contrast the preclinical data of leading fourth-generation compounds against their third-generation predecessors. The focus will be on their efficacy against clinically relevant EGFR mutations, including the challenging triple-mutant EGFR (e.g., Del19/T790M/C797S and L858R/T790M/C797S).
Overcoming the Hurdle of C797S-Mediated Resistance
Third-generation EGFR inhibitors, like osimertinib, are designed to form a covalent bond with the cysteine residue at position 797 in the ATP-binding pocket of the EGFR kinase. The mutation of this cysteine to serine (C797S) physically obstructs this covalent binding, rendering the inhibitors ineffective. Fourth-generation inhibitors are being engineered to bypass this resistance, employing mechanisms such as allosteric inhibition or novel covalent binding strategies that are effective against the C797S-mutant EGFR.
Comparative Efficacy of Fourth-Generation EGFR Inhibitors
The following tables summarize the in vitro biochemical and cellular activities of representative fourth-generation EGFR inhibitors against various EGFR genotypes. It is important to note that direct comparison of absolute IC50 values across different studies should be approached with caution due to potential variations in experimental conditions.
Table 1: Biochemical IC50 Values of Fourth-Generation EGFR Inhibitors Against Various EGFR Mutants (nM)
| Compound | EGFR WT | EGFR L858R/T790M | EGFR Del19/T790M/C797S | EGFR L858R/T790M/C797S |
| This compound (representative) | >1000 | <10 | <20 | <20 |
| BBT-176 | >100 | 1.79 | 4.36 | 5.35[1] |
| JIN-A02 | >4000 | - | 92.1 | -[1] |
| BI-4020 | - | - | Effective | - |
| Osimertinib (3rd Gen) | 25 | 1 | >4000 | >4000[1] |
Table 2: Cellular IC50 Values of Fourth-Generation EGFR Inhibitors in EGFR-Mutant Cell Lines (nM)
| Compound | NCI-H1975 (L858R/T790M) | Ba/F3 (Del19/T790M/C797S) | Ba/F3 (L858R/T790M/C797S) |
| This compound (representative) | <50 | <100 | <100 |
| BBT-176 | - | <10 | <10 |
| TQB-3804 | - | Effective | Effective[2] |
| Osimertinib (3rd Gen) | 15 | >1000 | >1000 |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental procedures used to evaluate these inhibitors, the following diagrams illustrate the EGFR signaling pathway and a typical workflow for assessing inhibitor efficacy.
Experimental Protocols
Detailed methodologies are essential for the accurate interpretation and replication of experimental results. Below are summaries of key protocols used to evaluate the efficacy of EGFR inhibitors.
Cell Viability Assay (MTT/MTS Assay)
Objective: To determine the concentration of an inhibitor that reduces cell viability by 50% (IC50).
Methodology:
-
Cell Seeding: Cancer cell lines with specific EGFR mutations (e.g., NCI-H1975 for L858R/T790M, or engineered Ba/F3 cells for triple mutations) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the EGFR inhibitor (e.g., this compound) for a specified period, typically 72 hours.
-
Reagent Addition: MTT or MTS reagent is added to each well. Metabolically active cells convert the tetrazolium salt into a colored formazan (B1609692) product.
-
Absorbance Measurement: The absorbance of the formazan product is measured using a microplate reader.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to a vehicle-treated control. The IC50 value is determined by plotting a dose-response curve.
Western Blot Analysis for EGFR Signaling
Objective: To assess the effect of the inhibitor on the phosphorylation status of EGFR and its downstream signaling proteins.
Methodology:
-
Cell Treatment and Lysis: EGFR-mutant cells are treated with the inhibitor at various concentrations for a defined time. Cells are then lysed to extract total protein.
-
Protein Quantification: The protein concentration of each lysate is determined to ensure equal loading.
-
SDS-PAGE and Transfer: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated downstream targets (p-AKT, p-ERK), and a loading control (e.g., β-actin).
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.
-
Analysis: The intensity of the bands is quantified to determine the relative levels of protein phosphorylation.
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.
Methodology:
-
Tumor Implantation: Human cancer cells with the desired EGFR mutations are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Treatment: Once tumors reach a palpable size, the mice are randomized into treatment and control groups. The inhibitor is administered, often by oral gavage, at a predetermined dose and schedule.
-
Efficacy Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., 2-3 times per week) to assess the anti-tumor activity and toxicity of the compound.
-
Endpoint Analysis: At the end of the study, tumors are excised for further analysis, such as Western blotting to confirm target engagement or immunohistochemistry to assess cell proliferation and apoptosis.
Conclusion
The development of fourth-generation EGFR inhibitors, represented here by the conceptual "this compound," marks a crucial advancement in addressing the challenge of acquired resistance to third-generation TKIs in NSCLC. The preclinical data for emerging compounds like BBT-176 and TQB-3804 demonstrate their potential to effectively target the C797S mutation, offering new hope for patients who have progressed on current therapies. Continued research and clinical trials are essential to fully elucidate the safety and efficacy of these next-generation inhibitors and to define their role in the evolving treatment paradigm for EGFR-mutant lung cancer.
References
Egfr-IN-123 selectivity profiling against other kinases
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, the selectivity of a kinase inhibitor is a critical determinant of its efficacy and safety. This guide provides a comparative analysis of the kinase selectivity of EGFR inhibitors, offering a framework for evaluating compounds such as Egfr-IN-123. While specific experimental data for this compound is not publicly available, this document will provide a comprehensive overview of the methodologies and data presentation necessary for a thorough assessment, using well-characterized EGFR inhibitors as benchmarks.
Understanding EGFR and the Importance of Kinase Selectivity
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling, often through mutations or overexpression, is a key driver in the development and progression of various cancers. Small molecule kinase inhibitors that target EGFR have become a cornerstone of treatment for several malignancies.
A highly selective inhibitor preferentially binds to and inhibits its intended target (e.g., a specific mutant form of EGFR) over other kinases in the human kinome. This selectivity is paramount for minimizing off-target effects and achieving a wider therapeutic window.
Comparative Kinase Selectivity Profiles
A comprehensive kinase selectivity profile is typically generated by screening a compound against a large panel of kinases and measuring its inhibitory activity, often expressed as the half-maximal inhibitory concentration (IC50). Lower IC50 values indicate greater potency.
The following table presents a hypothetical selectivity profile for this compound alongside published data for established EGFR inhibitors—Gefitinib, Erlotinib, and Osimertinib—to illustrate how such data is presented and interpreted.
Table 1: Comparative Kinase Selectivity Profile (IC50 in nM)
| Kinase Target | This compound | Gefitinib | Erlotinib | Osimertinib |
| EGFR (L858R/T790M) | Data not available | >1000 | >1000 | 15 |
| EGFR (Exon 19 del/T790M) | Data not available | >1000 | >1000 | 1 |
| EGFR (WT) | Data not available | 37[1] | 2 | 490 |
| HER2 (ErbB2) | Data not available | 3400 | 600 | >1000 |
| SRC | Data not available | >10000 | 2300 | >1000 |
| ABL1 | Data not available | >10000 | >10000 | >1000 |
| VEGFR2 | Data not available | >10000 | >10000 | >1000 |
Note: Data for Gefitinib, Erlotinib, and Osimertinib are representative values from published literature and may vary depending on the specific assay conditions. The absence of data for this compound highlights the need for empirical testing.
Experimental Protocols for Kinase Selectivity Profiling
The determination of a kinase inhibitor's selectivity is a critical step in its preclinical development. A common and comprehensive method is the in vitro kinase assay panel, often referred to as a "kinome scan."
Generalized Protocol for a Biochemical Kinase Inhibition Assay:
Objective: To determine the concentration of an inhibitor required to inhibit 50% of the activity (IC50) of a panel of purified kinases.
Materials:
-
Purified recombinant kinases
-
Specific peptide or protein substrates for each kinase
-
ATP (Adenosine triphosphate)
-
Test inhibitor (e.g., this compound)
-
Assay buffer (typically containing Tris-HCl, MgCl2, DTT)
-
Detection reagents (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled ATP)
-
Multi-well assay plates (e.g., 384-well)
-
Plate reader capable of detecting luminescence, fluorescence, or radioactivity
Procedure:
-
Compound Preparation: A stock solution of the test inhibitor is prepared in 100% DMSO and serially diluted to create a range of concentrations.
-
Kinase Reaction Setup: The kinase, substrate, and assay buffer are combined in the wells of the assay plate.
-
Inhibitor Addition: The serially diluted inhibitor is added to the wells. A control with DMSO alone is included to represent 100% kinase activity.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Reaction Termination and Detection: The reaction is stopped, and the amount of product formed (e.g., ADP or phosphorylated substrate) is measured using a suitable detection reagent and a plate reader.
-
Data Analysis: The percentage of kinase activity is plotted against the inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
Visualizing the context of EGFR signaling and the experimental process for evaluating inhibitors is crucial for a comprehensive understanding.
Caption: EGFR Signaling Pathways.
Caption: Experimental Workflow for Kinase Selectivity Profiling.
Conclusion
The selectivity profile of a kinase inhibitor is a cornerstone of its preclinical evaluation. A thorough understanding of an inhibitor's potency against its intended target, as well as its activity against a broad range of other kinases, is essential for predicting its potential efficacy and safety. While specific data for this compound is not yet in the public domain, the frameworks and comparative data presented in this guide offer a robust methodology for its evaluation and for the assessment of any novel EGFR kinase inhibitor. Researchers are encouraged to perform comprehensive kinome-wide screening to fully characterize the selectivity of their compounds of interest.
References
Comparative In Vivo Efficacy of Novel EGFR Inhibitors in Xenograft Models: A Guide
This guide provides a comparative analysis of the hypothetical novel Epidermal Growth Factor Receptor (EGFR) inhibitor, Egfr-IN-123 , against established therapies in xenograft models of non-small cell lung cancer (NSCLC). The methodologies and data presented are based on established preclinical research practices to offer a framework for evaluating new therapeutic agents.
The epidermal growth factor receptor (EGFR) is a crucial therapeutic target in a subset of NSCLCs.[1] The development of EGFR tyrosine kinase inhibitors (TKIs) has evolved through multiple generations, each aiming to improve efficacy and overcome resistance mechanisms. First-generation TKIs like erlotinib (B232) are reversible inhibitors, while second-generation inhibitors such as afatinib (B358) bind irreversibly.[1][2] Third-generation inhibitors, for instance, osimertinib, have been designed to target resistance mutations like T790M that emerge after treatment with earlier-generation TKIs.[1]
Patient-derived xenograft (PDX) and cell-line-derived xenograft (CDX) models are invaluable tools in preclinical oncology.[1] PDX models, in particular, are considered more predictive of clinical outcomes as they better recapitulate the heterogeneity of the original tumor.[1] This guide will focus on the evaluation of this compound's efficacy in a cell-line-derived xenograft model.
Comparative Efficacy of this compound
The following table summarizes the hypothetical in vivo efficacy of this compound in comparison to a first-generation (Erlotinib) and a third-generation (Osimertinib) EGFR inhibitor in an H1975 human NSCLC xenograft model, which harbors both the L858R activating mutation and the T790M resistance mutation.
| Compound | Dosage | Administration Route | Tumor Growth Inhibition (TGI) (%) |
| Vehicle Control | - | Oral Gavage | 0 |
| This compound | 25 mg/kg, QD | Oral Gavage | 85 |
| Erlotinib | 50 mg/kg, QD | Oral Gavage | 30 |
| Osimertinib | 25 mg/kg, QD | Oral Gavage | 95 |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and accurate interpretation of in vivo efficacy studies.
Cell Line and Culture
-
Cell Line: H1975 human non-small cell lung cancer cell line (EGFR L858R/T790M positive).
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.[3]
Animal Model
-
Species: Athymic nude mice (nu/nu).[3]
-
Age/Weight: 6-8 weeks old, 20-25 g.[3]
-
Acclimatization: Animals are acclimatized for at least one week prior to the experiment.[3]
-
Housing: Maintained in a specific pathogen-free (SPF) environment with a 12-hour light/dark cycle, with ad libitum access to food and water.[3]
Xenograft Tumor Implantation
-
Cell Preparation: H1975 cells are harvested, washed with sterile phosphate-buffered saline (PBS), and resuspended in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.[3]
-
Implantation: 0.1 mL of the cell suspension (5 x 10^6 cells) is injected subcutaneously into the right flank of each mouse.[3]
-
Tumor Growth Monitoring: Tumor growth is monitored twice weekly using a digital caliper. Tumor volume is calculated using the formula: (Length x Width^2) / 2.[3]
Treatment Administration
-
Treatment Initiation: Treatment begins when tumors reach an average volume of 100-150 mm³.[3]
-
Grouping: Mice are randomized into treatment groups (n=8 per group): Vehicle Control, this compound, and positive controls (e.g., Erlotinib, Osimertinib).[3]
-
Administration: Drugs are administered, for example, by oral gavage once daily for a specified duration (e.g., 21 days).[3]
Efficacy Evaluation
-
Tumor Volume Measurement: Tumor volumes are measured twice weekly to assess the treatment effect.
-
Body Weight: Animal body weights are recorded twice weekly as an indicator of toxicity.[3]
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at the end of the treatment period. Tumors are then excised for further analysis.
Visualizing Mechanisms and Workflows
EGFR Signaling Pathway and TKI Inhibition
Caption: Simplified EGFR signaling pathway and the inhibitory action of a Tyrosine Kinase Inhibitor (TKI).
In Vivo Xenograft Experimental Workflow
Caption: Experimental workflow for evaluating the in vivo efficacy of this compound in a xenograft model.
References
A Comparative Guide to the Pharmacokinetics and Pharmacodynamics of Preclinical EGFR Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of several key epidermal growth factor receptor (EGFR) inhibitors, supported by experimental data from preclinical studies. Please note that specific data for "Egfr-IN-123" is not publicly available; therefore, this guide utilizes data from well-characterized EGFR inhibitors—Gefitinib (B1684475), Erlotinib (B232), Afatinib, and Osimertinib—to serve as a representative model for comparing such compounds.
EGFR Signaling Pathway
The epidermal growth factor receptor (EGFR) is a transmembrane protein that, upon activation by its ligands, initiates a cascade of intracellular signaling pathways, primarily the RAS-RAF-MEK-ERK and PI3K-AKT pathways. These pathways are crucial for regulating cell proliferation, survival, and differentiation. In many cancers, EGFR is overexpressed or mutated, leading to dysregulated signaling and tumor growth, making it a prime target for therapeutic intervention.
Caption: Simplified EGFR signaling cascade.
Pharmacokinetic (PK) Data Comparison
The following tables summarize key pharmacokinetic parameters of selected EGFR inhibitors in preclinical mouse models following oral administration. Direct comparison should be made with caution due to variations in experimental conditions across studies.
| Parameter | Gefitinib | Erlotinib | Afatinib | Osimertinib |
| Dose (mg/kg) | 50 | 10 | 30 | 25 |
| Administration Route | Oral Gavage | Oral Gavage | Oral Gavage | Oral Gavage |
| Mouse Strain | Nude | Wild-type | Nude | Nude |
| Tmax (hours) | 1 | ~2 | 1 | ~6 (in patients) |
| Cmax (ng/mL or µg/mL) | ~7 µg/mL | 1857±300 ng/mL | 417.1±119.9 nmol/L | - |
| AUC (ng·h/mL or µg·h/mL) | - | - | - | - |
| Half-life (hours) | 3.8 | 2.4 | - | 48 (in patients) |
| Bioavailability (%) | 53 | - | - | - |
| Reference | [1] | [2] | [3] | [4][5] |
Note: Data is compiled from various sources and experimental conditions may differ.
Pharmacodynamic (PD) Data Comparison
This table presents the inhibitory potency of the selected EGFR inhibitors on EGFR phosphorylation, a key marker of target engagement.
| Parameter | Gefitinib | Erlotinib | Afatinib | Osimertinib |
| Assay Type | In vitro/In vivo | In vitro/In vivo | In vitro | In vitro |
| Cell Line/Model | EGFR-mutant lung adenocarcinoma cells | High EGFR-expressing cancer cell lines | EGFR L858R mutant | EGFR T790M mutant cell lines |
| IC50 | ~0.003 µM (hypersensitive cells) | 20 nmol/L | ~0.43 nM | <15 nM |
| Reference | [6] | [5] | [7] |
Experimental Protocols
In Vivo Pharmacokinetic Study in Mice
This protocol outlines a typical procedure for assessing the pharmacokinetics of an orally administered EGFR inhibitor in mice.
Caption: Workflow for a typical preclinical PK study.
1. Animal Handling and Dosing:
-
Animals: Use appropriate mouse strains (e.g., BALB/c nude mice for xenograft models). Allow for at least one week of acclimatization.[8]
-
Dosing Vehicle: The EGFR inhibitor is typically formulated in a vehicle such as 1% methylcellulose/Tween-80 in deionized water or 10% DMSO and 5% polysorbate 80 in saline.[2][3]
-
Administration: Administer the compound via oral gavage using a suitable gauge needle. The volume should not exceed 10 ml/kg.[9][10][11]
2. Sample Collection:
-
Blood samples are collected at multiple time points post-administration (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, and 24 hours).[2]
-
Blood is typically collected via cardiac puncture or from the tail-vein into tubes containing an anticoagulant.[12]
3. Sample Processing and Analysis:
-
Plasma is separated from whole blood by centrifugation.[2]
-
The concentration of the drug in the plasma is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[12][13]
4. Data Analysis:
-
Pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life are calculated from the plasma concentration-time data using non-compartmental analysis.
Western Blot Analysis of Phosphorylated EGFR (p-EGFR)
This protocol describes the methodology for assessing the pharmacodynamic effect of an EGFR inhibitor by measuring the levels of phosphorylated EGFR in tumor tissue.
1. Sample Preparation:
-
Tumor Lysate: Excise tumors from treated and control animals at specified time points, flash-freeze in liquid nitrogen, and store at -80°C.[14]
-
Homogenize the frozen tumor tissue in ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[15]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the soluble proteins.[15]
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).[16]
2. SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.[16]
-
Separate the proteins by gel electrophoresis.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. A wet transfer system is recommended for large proteins like EGFR (~175 kDa).[15]
3. Immunoblotting:
-
Blocking: Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated EGFR (e.g., anti-p-EGFR Y1068) overnight at 4°C.[15][17]
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[15]
4. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and capture the signal with a digital imaging system.[15]
-
To normalize the data, the membrane can be stripped and re-probed with an antibody for total EGFR and a loading control (e.g., β-actin).[16]
-
Quantify the band intensities using densitometry software.[15]
References
- 1. Rapid determination of the pharmacokinetics and metabolic fate of gefitinib in the mouse using a combination of UPLC/MS/MS, UPLC/QToF/MS, and ion mobility (IM)-enabled UPLC/QToF/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modulation of erlotinib pharmacokinetics in mice by a novel cytochrome P450 3A4 inhibitor, BAS 100 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy of afatinib, an irreversible ErbB family blocker, in the treatment of intracerebral metastases of non-small cell lung cancer in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncologynews.com.au [oncologynews.com.au]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of weekly or daily dosing regimen of Gefitinib in mouse models of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ouv.vt.edu [ouv.vt.edu]
- 10. research.fsu.edu [research.fsu.edu]
- 11. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 12. Intermittent high-dose treatment with erlotinib enhances therapeutic efficacy in EGFR-mutant lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacokinetic-pharmacodynamic modeling of the anticancer effect of erlotinib in a human non-small cell lung cancer xenograft mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 2024.sci-hub.se [2024.sci-hub.se]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
Validating EGFR-IN-123 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the cellular target engagement of the novel Epidermal Growth Factor Receptor (EGFR) inhibitor, EGFR-IN-123. By objectively comparing its performance against established EGFR inhibitors—Gefitinib and Osimertinib—this document offers supporting experimental data and detailed methodologies to aid researchers in assessing the efficacy and potency of this new compound.
Introduction to EGFR Target Validation
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a critical role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling is a key driver in the development and progression of various cancers, making it a pivotal therapeutic target.[1][2] Validating that a novel inhibitor like this compound effectively engages and inhibits EGFR within a cellular context is a crucial step in preclinical drug development. This involves demonstrating direct binding to the target, inhibiting its kinase activity, and observing the subsequent effects on downstream signaling pathways.
Comparative Analysis of EGFR Inhibitor Potency
To contextualize the performance of this compound, its activity is compared against well-characterized, clinically relevant EGFR inhibitors: Gefitinib (a first-generation reversible inhibitor) and Osimertinib (a third-generation irreversible inhibitor).[2][3][4] The following table summarizes the inhibitory concentrations (IC50) of these compounds against wild-type and mutant EGFR.
| Compound | Type | Target EGFR Status | IC50 (nM) | Cell Line Example |
| This compound (Hypothetical) | Covalent Irreversible | Wild-Type & Mutant | 15 | NCI-H1975 |
| Gefitinib | Reversible | Wild-Type, Exon 19 del, L858R | 37 | HCC827 |
| Osimertinib | Irreversible | Exon 19 del, L858R, T790M | 1 | NCI-H1975 |
Data for Gefitinib and Osimertinib are representative values from published literature. The data for this compound is hypothetical for illustrative purposes.
Key Experimental Methodologies for Target Validation
Validating the engagement of an EGFR inhibitor in cells can be achieved through several robust experimental methods. Below are detailed protocols for three key assays.
Western Blot for EGFR Phosphorylation
This method directly assesses the inhibitory effect of a compound on EGFR's kinase activity by measuring the phosphorylation status of the receptor.
Protocol:
-
Cell Culture and Treatment:
-
Plate a suitable EGFR-expressing cell line (e.g., A431 or NCI-H1975) in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 16-24 hours to reduce basal EGFR activity.
-
Pre-treat the cells with serial dilutions of this compound, a comparator inhibitor (e.g., Gefitinib), or a vehicle control (DMSO) for 2 hours.
-
Stimulate the cells with 100 ng/mL of epidermal growth factor (EGF) for 10 minutes at 37°C to induce EGFR phosphorylation.[5]
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and denature the samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated EGFR (e.g., anti-p-EGFR Y1068).[1]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody for total EGFR as a loading control.
-
Quantify the band intensities and normalize the phospho-EGFR signal to the total EGFR signal.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method that assesses the direct binding of a compound to its target protein in a cellular environment.[6][7][8] Ligand binding typically increases the thermal stability of the protein.[7]
Protocol:
-
Cell Treatment and Heating:
-
Treat intact cells with this compound or a vehicle control.
-
Harvest and resuspend the cells in PBS.
-
Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
-
Cell Lysis and Protein Separation:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction (containing non-denatured protein) from the precipitated protein by centrifugation.
-
-
Protein Detection:
-
Analyze the soluble fractions by Western blotting for the target protein (EGFR).
-
-
Data Analysis:
-
Generate a melting curve by plotting the amount of soluble EGFR as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
In Vitro Kinase Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified EGFR kinase.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Prepare a kinase reaction buffer (e.g., 20 mM HEPES pH 7.2, 10 mM MnCl2, 1 mM DTT).[9]
-
Prepare a solution of recombinant EGFR enzyme and a peptide substrate.
-
-
Kinase Reaction:
-
In a 96-well plate, add the diluted this compound or control (DMSO).
-
Add the master mix containing the peptide substrate and ATP.
-
Initiate the reaction by adding the diluted EGFR enzyme.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
-
Signal Detection:
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of the inhibitor and determine the IC50 value.
-
Visualizing Cellular Processes and Workflows
To further clarify the experimental logic and biological context, the following diagrams illustrate the EGFR signaling pathway and a general workflow for target engagement validation.
References
- 1. benchchem.com [benchchem.com]
- 2. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. mdpi.com [mdpi.com]
- 5. Phospho-EGF Receptor (Ser1046/1047) Antibody | Cell Signaling Technology [cellsignal.com]
- 6. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. news-medical.net [news-medical.net]
- 9. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. EGFR (T790M) Kinase Enzyme System Application Note [worldwide.promega.com]
Preclinical Synergy of an Investigational EGFR Inhibitor with Doxorubicin in Breast Cancer Models
An Objective Comparison Guide for Researchers
Introduction:
The inhibition of the Epidermal Growth Factor Receptor (EGFR) is a well-established strategy in targeted cancer therapy. While the specific compound "Egfr-IN-123" did not yield specific data in a comprehensive literature search, preclinical studies on other potent EGFR kinase inhibitors provide valuable insights into their synergistic potential with conventional chemotherapy. This guide summarizes the available data on the synergistic effects of an investigational 4,6-disubstituted pyrimidine (B1678525) EGFR inhibitor, referred to as EGFRi (believed to be EGFR-IN-112), when combined with the anthracycline chemotherapeutic agent doxorubicin (B1662922) in breast cancer cell lines.[1][2] The combination has demonstrated enhanced growth inhibition and induction of apoptosis, suggesting a promising therapeutic strategy.[1][2]
Quantitative Analysis of Synergistic Effects
The synergistic interaction between the investigational EGFR inhibitor and doxorubicin was evaluated by determining the half-maximal inhibitory concentration (IC50) of each agent alone and in combination in both estrogen receptor-positive (MCF-7) and triple-negative (MDA-MB-231) breast cancer cell lines after 72 hours of treatment. The combination treatment resulted in a significant reduction in the IC50 values, indicating a potent synergistic effect.[1][2]
Table 1: IC50 Values of Investigational EGFRi and Doxorubicin as Single Agents (72h Treatment) [1][2]
| Cell Line | Investigational EGFRi (µM) | Doxorubicin (µM) |
| MCF-7 | 3.96 | 1.4 |
| MDA-MB-231 | 6.03 | 9.67 |
Table 2: IC50 Values of the Investigational EGFRi and Doxorubicin Combination (72h Treatment) [1][2]
| Cell Line | Investigational EGFRi + Doxorubicin (µM) |
| MCF-7 | 0.46 |
| MDA-MB-231 | 0.01 |
The Bliss independence model was used to confirm the synergistic nature of this interaction.[1][2]
Experimental Protocols
Detailed methodologies for the key experiments that support the synergistic effects of the EGFRi and doxorubicin combination are outlined below.[1]
1. Cell Viability and IC50 Determination:
-
Cell Lines: MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative) breast cancer cells.
-
Method: Cells were seeded in 96-well plates and treated with various concentrations of the investigational EGFRi, doxorubicin, or a combination of both for 24, 48, and 72 hours. Cell viability was assessed using a standard colorimetric assay (e.g., MTT or WST-1).
-
Data Analysis: Dose-response curves were generated, and the IC50 values were calculated using non-linear regression analysis.
2. Apoptosis Assay:
-
Method: The activation of pro-apoptotic Caspase-3 and Caspase-7 was measured to quantify apoptosis.
-
Treatment: MCF-7 and MDA-MB-231 cells were treated with varying concentrations of EGFRi and doxorubicin as single agents and in combination.
-
Analysis: Caspase activity was measured using a luminometric or fluorometric assay at different time points (e.g., 24 and 48 hours). Results indicated that the combination treatment led to a significant increase in apoptosis compared to single-agent treatments.[2]
3. Gene Expression Analysis:
-
Method: Real-time quantitative polymerase chain reaction (RT-qPCR) was used to measure the mRNA expression levels of the EGFR gene.
-
Treatment: MCF-7 and MDA-MB-231 cells were treated with EGFRi and doxorubicin individually and in combination.
-
Results: The study found that both the individual agents and, more significantly, the combination treatment downregulated the expression of the EGFR gene in both cell lines.[2]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the EGFR signaling pathway targeted by the investigational inhibitor and the general workflow of the synergy experiments.
Caption: EGFR signaling pathway and points of inhibition.
References
Safety Operating Guide
Navigating the Safe Disposal of EGFR-IN-123: A Comprehensive Guide for Laboratory Professionals
It is imperative to consult the specific Safety Data Sheet (SDS) for the exact compound in use.[1][4] If an SDS is unavailable, the following procedures, which align with general best practices for hazardous chemical waste management, should be strictly followed.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE).[2][3][4] Kinase inhibitors, as a class, can be harmful if swallowed and may be toxic to aquatic life with long-lasting effects.[2][3]
Required Personal Protective Equipment (PPE):
-
Eye Protection: Safety goggles or glasses with side-shields are mandatory.[2][5]
-
Hand Protection: Wear appropriate chemical-resistant gloves.[2][3][4][5]
-
Body Protection: An impervious lab coat or protective clothing should be worn to prevent skin exposure.[2][4][5]
-
Respiratory Protection: When handling the compound in powder form, a suitable respirator should be used to prevent the inhalation of dust and aerosols.[2][3]
All handling of EGFR-IN-123 should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3][4] An accessible safety shower and eyewash station are essential in the vicinity of handling.[2]
Hazard and Toxicity Summary
Without a specific SDS for this compound, the hazard profile must be inferred from similar kinase inhibitors. The following table summarizes the key hazard information for analogous compounds, based on the Globally Harmonized System (GHS) classification.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed.[2][3] |
| Acute Aquatic Toxicity | Category 1 | Very toxic to aquatic life.[2][3] |
| Chronic Aquatic Toxicity | Category 1 | Very toxic to aquatic life with long lasting effects.[2][3] |
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to treat it as hazardous chemical waste and prevent its release into the environment.[2][3] Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain.[1][2]
1. Waste Segregation:
-
Solid Waste: This category includes any unused this compound powder, contaminated PPE (such as gloves), and lab consumables like pipette tips, tubes, and weighing paper.[1][2][3] These materials must be collected in a designated, sealed, and compatible hazardous waste container.[3]
-
Liquid Waste: Solutions containing this compound must be collected in a designated, sealed, and properly labeled hazardous liquid waste container.[1][3] The container should be chemically resistant and have a secure screw-on cap.[1]
-
Sharps Waste: Any needles or other sharps contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container that is clearly labeled as chemically contaminated.[2]
2. Waste Container Requirements:
-
All waste must be collected in containers that are in good condition, leak-proof, and compatible with the chemical.[2]
-
Each container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[1][2][4] The specific hazards (e.g., "Toxic," "Environmental Hazard") should also be indicated on the label.[2]
-
Keep waste containers closed at all times, except when adding waste.[2]
3. Decontamination of Empty Containers:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent before being disposed of as regular trash.[2]
-
The rinsate from this cleaning process is considered hazardous waste and must be collected in the designated liquid hazardous waste container.[2]
4. Storage and Final Disposal:
-
Store sealed hazardous waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.[1][3]
-
Contact your institution's Environmental Health & Safety (EHS) department or an equivalent office to schedule a pickup for the hazardous waste.[1][2][3] Adhere to your institution's guidelines regarding waste accumulation time and quantity limits.[2]
Experimental Workflow and Signaling Pathways
To provide a comprehensive understanding of the context in which this compound is used and subsequently disposed of, the following diagrams illustrate a typical experimental workflow for kinase inhibitors and the general EGFR signaling pathway they are designed to inhibit.
Caption: Workflow for the safe disposal of this compound.
Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.
Spill Procedures
In the event of a spill, the following procedures should be followed:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.[2][3]
-
Don Appropriate PPE: Wear full personal protective equipment, including respiratory protection if necessary.[3]
-
Contain the Spill: For solid spills, carefully sweep or scoop up the material to avoid generating dust.[2] For liquid spills, use an inert absorbent material like sand or vermiculite (B1170534) to contain the spill.[3]
-
Collect and Dispose: Place the absorbed material and any contaminated cleaning supplies into a labeled hazardous waste container.[3]
-
Decontaminate: Clean the spill area with an appropriate decontaminating solution.[3]
-
Report: Report the spill to your laboratory supervisor and the EHS department.[3]
References
Personal protective equipment for handling Egfr-IN-123
Essential Safety Protocols for Handling Egfr-IN-123
For Immediate Implementation by Laboratory Personnel
The following guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is essential for minimizing exposure and ensuring a safe laboratory environment. Given that specific public data for "this compound" may be limited, these recommendations are based on established best practices for handling potent chemical compounds, particularly EGFR inhibitors.[1][2] A thorough risk assessment based on the compound's specific properties should always be conducted before beginning work.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to minimize exposure to potent compounds like this compound.[1] The minimum required PPE for any work in a laboratory with hazardous materials includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[3] This should be supplemented with task-specific PPE.
The following table summarizes the recommended PPE for various tasks involving this compound.
| Task Category | Primary PPE | Secondary/Task-Specific PPE |
| General Laboratory Work | • Safety glasses with side shields• Laboratory coat• Closed-toe shoes• Nitrile gloves[1][2][4] | |
| Handling of Powders/Solids (e.g., weighing) | • Full-face respirator with appropriate cartridges• Chemical-resistant coveralls or suit• Double-gloving (e.g., nitrile)[4]• Chemical-resistant boots or shoe covers | • Chemical-resistant apron• Head covering[1] |
| Handling of Liquids/Solutions (e.g., preparing stock solutions) | • Chemical splash goggles or face shield• Chemical-resistant gloves (e.g., nitrile)• Chemical-resistant apron over lab coat[1][5] | • Elbow-length gloves for mixing and loading[1] |
| Equipment Cleaning & Decontamination | • Chemical splash goggles or face shield• Heavy-duty, chemical-resistant gloves• Waterproof or chemical-resistant apron• Chemical-resistant boots | • Respirator (if aerosols or vapors are generated)[1] |
Note: Always consult the manufacturer's instructions for the proper use, cleaning, and maintenance of PPE.
Standard Operating Procedure for Handling this compound
Preparation:
-
Designated Area: All handling of solid this compound and concentrated stock solutions must be performed in a designated area, such as a chemical fume hood, to prevent inhalation.[1][2]
-
Ventilation: Ensure proper ventilation.
-
Assemble Materials: Gather all necessary equipment, PPE, and waste disposal containers before starting work.
-
Review SDS: If a specific Safety Data Sheet (SDS) is available for this compound, review it thoroughly before handling.[2]
Handling:
-
Wear Appropriate PPE: At a minimum, wear gloves, a lab coat, and safety glasses.[2] For handling powders, more extensive PPE is required as detailed in the table above.
-
Avoid Contact: Prevent skin and eye contact.[1]
-
Prevent Aerosols: Handle the compound carefully to avoid generating dust or aerosols.[1] When preparing solutions, add the solvent to the compound slowly to prevent splashing.[1]
-
Weighing: If weighing the solid form, do this within a chemical fume hood and use a disposable weigh boat.[1] Bring the vial to room temperature before opening to avoid condensation.[2]
Post-Handling and Disposal:
-
Decontamination: Decontaminate all work surfaces and reusable equipment with an appropriate cleaning agent.[1]
-
Waste Disposal: Dispose of all contaminated waste, including disposable PPE and empty containers, in accordance with institutional and local regulations for hazardous chemical waste. Do not dispose of down the drain.[1]
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[6]
Experimental Workflow and Safety Procedures
The following diagrams illustrate the logical flow for donning and doffing PPE and a general workflow for handling potent compounds like this compound.
Caption: Correct sequence for putting on Personal Protective Equipment (PPE).
Caption: Correct sequence for removing Personal Protective Equipment (PPE).
Caption: General workflow for handling potent chemical compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. maxonchemicals.it.com [maxonchemicals.it.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. indigobiosciences.com [indigobiosciences.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
